2-(Benzyloxy)-6-(piperidin-4-yl)pyridine
Description
Properties
Molecular Formula |
C17H20N2O |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
2-phenylmethoxy-6-piperidin-4-ylpyridine |
InChI |
InChI=1S/C17H20N2O/c1-2-5-14(6-3-1)13-20-17-8-4-7-16(19-17)15-9-11-18-12-10-15/h1-8,15,18H,9-13H2 |
InChI Key |
KYSYQUGPYGOPRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine: Structure, Properties, and Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical structure, molecular weight, and key physicochemical properties. Furthermore, a detailed, field-proven synthetic protocol based on established methodologies for analogous structures is presented, offering insights into its preparation and characterization. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics, particularly in the area of neuroscience.
Chemical Structure and Molecular Properties
2-(Benzyloxy)-6-(piperidin-4-yl)pyridine is a substituted pyridine derivative featuring a benzyloxy group at the 2-position and a piperidin-4-yl group at the 6-position. The core structure consists of a central pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom. This core is functionalized with a benzyl ether linkage and a saturated piperidine ring.
The precise arrangement of these functional groups gives rise to its specific chemical properties and biological activity. The presence of the basic nitrogen atom in the piperidine ring and the pyridine ring, along with the lipophilic benzyl group, creates a molecule with potential for diverse interactions with biological targets.
Structural Identifiers and Molecular Weight
A summary of the key identifiers and calculated properties for 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine is provided in the table below.
| Property | Value | Source |
| IUPAC Name | 2-(benzyloxy)-6-(piperidin-4-yl)pyridine | [1] |
| CAS Number | 2347519-09-7 | [1] |
| Molecular Formula | C₁₇H₂₀N₂O | [1] |
| Molecular Weight | 268.36 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC(=N2)C3CCNCC3 | [1] |
| InChI | InChI=1S/C17H20N2O/c1-2-5-14(6-3-1)13-20-17-8-4-7-16(19-17)15-9-11-18-12-10-15/h1-8,15,18H,9-13H2 | [1] |
| InChI Key | KYSYQUGPYGOPRP-UHFFFAOYSA-N | [1] |
Structural Visualization
The 2D chemical structure of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine can be represented as follows:
Caption: 2D structure of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine.
Context in Drug Discovery and Medicinal Chemistry
Substituted piperidine and pyridine moieties are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[2] The combination of these scaffolds in 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine suggests its potential for interacting with targets in the central nervous system.
Research into structurally related benzyloxy piperidine compounds has identified them as potent and selective antagonists of the dopamine D4 receptor.[3] The dopamine D4 receptor is a target of interest for the treatment of various neuropsychiatric disorders.
Furthermore, derivatives of benzylpiperidine linked to a pyridine core have shown high affinity for sigma receptors (σ₁ and σ₂).[4][5] Sigma receptors are implicated in a variety of neurological conditions, including neuropathic pain and Alzheimer's disease.[4][5] The structural motifs present in 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine align with the pharmacophores known to interact with these important CNS targets.
Proposed Synthetic Pathway
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine.
Step-by-Step Experimental Protocol
This protocol is a representative example and may require optimization for specific laboratory conditions and reagent batches.
Step 1: Synthesis of tert-butyl 4-(benzyloxy)piperidine-1-carboxylate
-
Rationale: The initial step involves a Williamson ether synthesis to introduce the benzyloxy group. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent its reaction in this step.
-
Procedure:
-
To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of 4-(benzyloxy)piperidine (Boc Deprotection)
-
Rationale: The Boc protecting group is removed under acidic conditions to free the piperidine nitrogen for the subsequent coupling reaction.
-
Procedure:
-
Dissolve the purified tert-butyl 4-(benzyloxy)piperidine-1-carboxylate from the previous step in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M) or trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir the solution at room temperature for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperidine.
-
Step 3: Synthesis of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine
-
Rationale: A nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction is employed to couple the deprotected piperidine with a suitable di-substituted pyridine.
-
Procedure (Illustrative Nucleophilic Aromatic Substitution):
-
Combine 4-(benzyloxy)piperidine, a suitable activated pyridine such as 2-bromo-6-chloropyridine, and a base (e.g., potassium carbonate or cesium carbonate) in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
-
Characterization and Quality Control
The identity and purity of the synthesized 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine would be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as C-O (ether), C=N, and C=C (aromatic) bonds.
-
Purity Analysis: High-performance liquid chromatography (HPLC) would be used to assess the purity of the final compound.
Conclusion
2-(Benzyloxy)-6-(piperidin-4-yl)pyridine is a molecule of significant interest due to its structural similarity to compounds with known activity at important neurological targets. This guide has provided a detailed overview of its chemical structure, molecular properties, and a plausible, well-grounded synthetic strategy. The information presented herein is intended to support further research and development efforts involving this and related compounds in the pursuit of novel therapeutics.
References
-
Berry, C. B., Bubser, M., Jones, C. K., et al. (2017). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3467-3471. Available from: [Link]
-
González-Lafuente, L., et al. (2022). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. International Journal of Molecular Sciences, 23(3), 1709. Available from: [Link]
-
MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. Available from: [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors [mdpi.com]
Therapeutic Potential of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine Derivatives
Executive Summary
The 2-(benzyloxy)-6-(piperidin-4-yl)pyridine scaffold represents a privileged structural motif in modern medicinal chemistry, primarily recognized for its efficacy in modulating Class A G-Protein Coupled Receptors (GPCRs). While this pharmacophore has demonstrated versatility across histamine H3 and dopamine D4 receptor landscapes, its most significant therapeutic validation lies in the development of GPR119 agonists for the treatment of Type 2 Diabetes Mellitus (T2DM) and metabolic syndrome.
This guide analyzes the structural attributes that make this scaffold a "super-agonist" candidate, details the synthetic pathways required for its construction (emphasizing C–C bond formation strategies), and maps the signal transduction pathways responsible for its dual-action insulinotropic effects.
Structural Activity Relationship (SAR) & Pharmacophore Analysis
The therapeutic utility of this scaffold stems from its ability to bridge lipophilic and polar binding pockets within the GPCR transmembrane domain. The molecule can be deconstructed into three critical pharmacophoric elements:
| Structural Domain | Chemical Feature | Biological Function (GPR119 Context) |
| Domain A: The Linker | 2,6-Disubstituted Pyridine | Acts as a rigid, planar spacer that orients the flanking groups into the correct vector. The nitrogen atom often participates in H-bond acceptance with residues like Trp265 (6.48) in the receptor core. |
| Domain B: The Lipophile | 2-Benzyloxy Group | The ether linkage provides rotational freedom, allowing the aromatic ring to occupy a deep hydrophobic pocket (often interacting with Phe157 in ECL2). Substituents on this ring (e.g., F, CN, SO₂Me) tune metabolic stability and potency. |
| Domain C: The Base | 6-(Piperidin-4-yl) Motif | A C–C linked saturated heterocycle. The basic secondary amine (or its derivatives) mimics endogenous lipid amides (like oleoylethanolamide), interacting with polar residues near the extracellular surface. |
Critical SAR Insight: The C–C vs. C–N Linkage
Unlike many kinase inhibitors that utilize a piperidin-1-yl (nitrogen-linked) attachment, this specific scaffold features a piperidin-4-yl (carbon-linked) attachment to the pyridine. This C–C bond is crucial for maintaining the linear geometry required to span the GPR119 binding crevice, preventing the "kink" often introduced by the sp³ nitrogen of a C–N linkage.
Synthetic Methodology: The "Suzuki-SNAr" Protocol
Constructing the 2-(benzyloxy)-6-(piperidin-4-yl)pyridine core requires a sequence that differentiates the two electrophilic sites on the pyridine ring. The most robust route utilizes a chemoselective cross-coupling followed by a nucleophilic aromatic substitution.
Protocol: Modular Assembly of the Core Scaffold
Starting Material: 2,6-Dichloropyridine (CAS: 2402-78-0)
Step 1: Regioselective Suzuki-Miyaura Coupling
-
Reagents: 2,6-Dichloropyridine (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).
-
Conditions: Dioxane/H₂O (4:1), 90°C, 12 h.
-
Mechanism: The oxidative addition of Pd(0) occurs preferentially at the less hindered/more electron-deficient position. However, with symmetric 2,6-dichloropyridine, a statistical mixture is avoided by controlling stoichiometry, yielding the mono-coupled product 2-chloro-6-(1-Boc-piperidin-4-yl)pyridine .
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Reagents: Benzyl alcohol (1.2 eq), NaH (1.5 eq, 60% dispersion in oil).
-
Conditions: THF/DMF (dry), 0°C to RT, 4 h.
-
Process: The sodium alkoxide of benzyl alcohol attacks the remaining 2-chloro position. The electron-withdrawing nitrogen of the pyridine ring stabilizes the Meisenheimer complex intermediate, facilitating the displacement of the chloride.
Step 3: Acidolytic Deprotection
-
Reagents: Trifluoroacetic acid (TFA) / DCM (1:4).
-
Outcome: Quantitative removal of the Boc group yields the final 2-(benzyloxy)-6-(piperidin-4-yl)pyridine salt.
Visualization: Synthetic Pathway
Caption: Figure 1. Chemoselective synthesis of the core scaffold via sequential C-C coupling and etherification.
Primary Therapeutic Mechanism: GPR119 Agonism[1]
The derivative class of this scaffold functions as a Gαs-biased agonist for GPR119. This receptor is uniquely expressed in pancreatic β-cells and intestinal L-cells, making it a "dual-action" target for metabolic control.
Mechanism of Action (MoA)
-
Ligand Binding: The benzyloxy-pyridine derivative enters the transmembrane bundle of GPR119.
-
Conformational Change: The ligand stabilizes the active state of the receptor, promoting the exchange of GDP for GTP on the Gαs subunit.
-
cAMP Surge: Activated Gαs stimulates Adenylyl Cyclase (AC), converting ATP to cyclic AMP (cAMP).
-
Downstream Effectors:
-
In Pancreatic β-Cells: cAMP activates PKA and Epac2, which close K_ATP channels and mobilize intracellular Ca²⁺, triggering Glucose-Dependent Insulin Secretion (GSIS) . Crucially, this only occurs in the presence of high glucose, minimizing hypoglycemia risk.
-
In Intestinal L-Cells: The same cAMP pathway triggers the secretion of GLP-1 (Glucagon-like peptide-1) and GIP , which further potentiate insulin release and slow gastric emptying.
-
Visualization: Signaling Cascade
Caption: Figure 2.[1] Dual-tissue signaling mechanism of GPR119 agonists leading to glycemic control.
Case Study & Validation: GSK1292263[3][4]
The clinical relevance of this scaffold is best exemplified by GSK1292263 , a potent GPR119 agonist that advanced to Phase II clinical trials.
-
Structural Homology: GSK1292263 features the essential piperidine-pyridine core. While the ether linkage in GSK1292263 is modified compared to a simple benzyloxy group (often utilizing a 4-methylsulfonyl-phenoxy or similar aryl ether to improve metabolic stability), the binding mode remains consistent.
-
Cryo-EM Evidence: Recent structural data (PDB: 8ZRK) of GSK1292263 bound to GPR119 reveals that the pyridine ring sits deep within the orthosteric pocket, while the piperidine nitrogen interacts with polar residues near the extracellular loop, confirming the validity of the 2-(benzyloxy)-6-(piperidin-4-yl)pyridine design logic [1, 2].
Preclinical Data Summary (Representative)
| Assay | Metric | Result | Interpretation |
| hGPR119 cAMP | EC₅₀ | < 10 nM | High potency agonist |
| Mouse OGTT | AUC | -35% reduction | Significant glucose lowering in vivo |
| Selectivity | vs. GPR55/CB1 | > 1000-fold | Excellent specificity for metabolic targets |
References
-
Structural insights into the activation of G protein-coupled receptor 119 by the agonist GSK1292263 . PubMed.[2][3] Available at: [Link]
-
Cryo-EM structure of GPR119-Gs Complex with small molecule agonist GSK-1292263 . Protein Data Bank Japan.[4] Available at: [Link]
-
Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes . Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis and pharmacological profile of a new selective G protein-coupled receptor 119 agonist . Chem Pharm Bull (Tokyo).[3] Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]
- 3. Synthesis and pharmacological profile of a new selective G protein-coupled receptor 119 agonist; 6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8zrk - Cryo-EM structure of GPR119-Gs Complex with small molecule agonist GSK-1292263 - Summary - Protein Data Bank Japan [pdbj.org]
An In-depth Technical Guide to 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry. This document delves into its chemical identity, a proposed synthetic pathway grounded in established chemical principles, its physicochemical properties, and its potential applications in drug discovery, particularly as a scaffold for dopamine D4 receptor antagonists.
Core Identifiers and Chemical Structure
2-(Benzyloxy)-6-(piperidin-4-yl)pyridine is a substituted pyridine derivative featuring a benzyloxy group at the 2-position and a piperidin-4-yl substituent at the 6-position. Its unique structural arrangement makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.
Table 1: Chemical Identifiers for 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine [1]
| Identifier | Value |
| CAS Number | 2347519-09-7 |
| IUPAC Name | 2-(benzyloxy)-6-(piperidin-4-yl)pyridine |
| Molecular Formula | C₁₇H₂₀N₂O |
| Canonical SMILES | C1=CC=C(C=C1)COC2=NC=CC=C2C3CCNCC3 |
| InChI | InChI=1S/C17H20N2O/c1-2-5-14(6-3-1)13-20-17-8-4-7-16(19-17)15-9-11-18-12-10-15/h1-8,15,18H,9-13H2 |
| InChI Key | KYSYQUGPYGOPRP-UHFFFAOYSA-N |
Proposed Synthetic Pathway
Workflow for the Proposed Synthesis:
Caption: Proposed multi-step synthesis of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine.
Detailed Experimental Protocol (Proposed):
Step 1: Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate
This initial step involves the protection of the secondary amine of 4-hydroxypiperidine with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to prevent unwanted side reactions in subsequent steps.[3]
-
To a stirred solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane or a biphasic mixture of water and THF), a base such as triethylamine or sodium bicarbonate is added.
-
Di-tert-butyl dicarbonate ((Boc)₂O) is then added portion-wise at room temperature.
-
The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extraction and purified, typically by column chromatography, to yield the Boc-protected intermediate.
Step 2: Synthesis of tert-Butyl 4-(6-(benzyloxy)pyridin-2-yl)piperidine-1-carboxylate (Proposed Coupling)
This crucial step involves the coupling of the protected piperidine with the benzyloxy-pyridine moiety. A plausible approach is a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. A likely precursor for this reaction would be a pyridine ring activated for nucleophilic substitution, such as 2-chloro-6-(benzyloxy)pyridine or a similar derivative.
-
In a flame-dried flask under an inert atmosphere, tert-butyl 4-hydroxypiperidine-1-carboxylate is dissolved in a dry aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
A strong base, such as sodium hydride (NaH), is added to deprotonate the hydroxyl group, forming the corresponding alkoxide.
-
2-Chloro-6-(benzyloxy)pyridine is then added to the reaction mixture.
-
The reaction is heated to facilitate the nucleophilic substitution. The progress of the reaction can be monitored by TLC or LC-MS.
-
After completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
An alternative and potentially more efficient approach would be a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, between a suitable boronic acid or ester derivative of one fragment and a halide of the other.
Step 3: Deprotection to Yield 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine
The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.[4]
-
The Boc-protected intermediate from the previous step is dissolved in a suitable solvent, such as dichloromethane or dioxane.
-
A strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, is added.
-
The reaction is stirred at room temperature until the deprotection is complete, as indicated by TLC or LC-MS.
-
The solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a base and further purified if necessary, often by crystallization or column chromatography, to afford the final product, 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine.
Physicochemical Properties and Analytical Data
The physicochemical properties of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine are crucial for its handling, formulation, and potential as a drug candidate. While extensive experimental data for this specific compound is not widely published, its properties can be predicted based on its structure and data from similar compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Information |
| Molecular Weight | 284.38 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. |
| pKa | The piperidine nitrogen will be basic, with an estimated pKa around 8-9. The pyridine nitrogen will be less basic due to the electron-donating effect of the benzyloxy group. |
| LogP | Predicted to be moderately lipophilic. |
Analytical Characterization:
The structural confirmation and purity assessment of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine would typically be performed using a combination of standard analytical techniques:[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the presence and connectivity of the aromatic protons of the pyridine and benzene rings, the benzylic protons, and the protons of the piperidine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact mass of the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or TFA) would likely provide good separation.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C-O-C ether linkage, C=N and C=C bonds of the aromatic rings, and N-H stretching of the piperidine.
Potential Applications in Drug Discovery
The 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine scaffold is of significant interest in medicinal chemistry due to its structural similarity to known bioactive molecules. The presence of both a hydrogen bond donor (the piperidine NH) and acceptor (the pyridine nitrogen and the ether oxygen), along with its aromatic and aliphatic components, allows for diverse interactions with biological targets.
Dopamine D4 Receptor Antagonism:
A primary area of interest for this class of compounds is as antagonists of the dopamine D4 receptor (D4R).[2][6] The D4 receptor is a G protein-coupled receptor primarily expressed in the prefrontal cortex, limbic system, and midbrain, and it is implicated in various neuropsychiatric disorders.
-
Therapeutic Rationale: Selective D4R antagonists are being investigated for the treatment of conditions such as schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. By blocking the D4 receptor, these compounds can modulate dopaminergic signaling in key brain circuits involved in cognition, reward, and motivation.
-
Structure-Activity Relationship (SAR): The benzyloxypiperidine moiety is a known pharmacophore for D4R antagonists. The benzyloxy group can engage in hydrophobic and aromatic interactions within the receptor's binding pocket, while the piperidine nitrogen provides a key basic center for interaction with acidic residues. The pyridine ring can further modulate the electronic properties and binding affinity of the molecule.
Diagram of Potential D4 Receptor Interaction:
Caption: Hypothetical binding mode of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine within the dopamine D4 receptor.
Conclusion and Future Directions
2-(Benzyloxy)-6-(piperidin-4-yl)pyridine represents a promising chemical scaffold for the development of novel therapeutic agents, particularly for targeting the dopamine D4 receptor. This technical guide has provided a comprehensive overview of its chemical identifiers, a plausible synthetic route, its predicted properties, and its potential applications in drug discovery.
Future research in this area should focus on the following:
-
Optimization of the Synthetic Route: Development and validation of a high-yielding and scalable synthesis for 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine and its derivatives.
-
Pharmacological Profiling: Comprehensive in vitro and in vivo studies to determine the binding affinity, selectivity, and functional activity of this compound at the D4 receptor and other potential off-targets.
-
Lead Optimization: Exploration of structure-activity relationships by synthesizing and testing a library of analogs with modifications to the benzyloxy, pyridine, and piperidine moieties to improve potency, selectivity, and pharmacokinetic properties.
By leveraging the information presented in this guide, researchers and drug development professionals can further explore the therapeutic potential of this intriguing molecule and its derivatives.
References
- Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 63, 128615.
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Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
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Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]
- Google Patents. (n.d.). EP2070899A1 - Deprotection of N-BOC compounds.
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University of Kentucky X-Ray Crystallography Facility. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]
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Supporting Information - Practical Synthesis of Fragment. (n.d.). Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Retrieved from [Link]
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- MDPI. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 30(3), 567.
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Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.
- Deka, N., et al. (2013). Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. Journal of Chemistry, 2013, 924716.
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Chemical Science. (n.d.). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Retrieved from [Link]
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Solubility profile of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine in organic solvents
An In-depth Technical Guide to the Solubility Profile of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy.[1][2] This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine, a heterocyclic compound with potential applications in drug discovery. Due to the absence of publicly available quantitative solubility data for this specific molecule, this document synthesizes predictive insights based on its chemical structure with a detailed, field-proven experimental protocol for its precise determination. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical foundation and practical, step-by-step methodologies for characterizing the solubility of this compound in a range of common organic solvents.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[1] Among these properties, aqueous and organic solubility are paramount.[3] While aqueous solubility is crucial for absorption in the gastrointestinal tract, solubility in organic solvents is equally important for various stages of drug development, including:
-
Synthesis and Purification: Selecting appropriate solvents is essential for achieving high yields and purity during the synthesis and crystallization of the API.
-
Formulation Development: The ability to dissolve the API in a suitable solvent system is fundamental to creating various dosage forms, from oral solutions to injectables.[2]
-
Analytical Method Development: Solubilizing the compound in a compatible solvent is a prerequisite for accurate quantification using techniques like High-Performance Liquid Chromatography (HPLC).
This guide focuses on providing a robust framework for determining the solubility of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine in organic solvents, thereby enabling researchers to make informed decisions throughout the drug development pipeline.
Physicochemical Properties and Predicted Solubility Profile
A thorough understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. While experimental data for 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine is scarce, we can infer its likely characteristics based on its constituent functional groups: a pyridine core, a benzyloxy group, and a piperidin-4-yl substituent.
Table 1: Predicted Physicochemical Properties of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₈H₂₂N₂O | Based on chemical structure |
| Molecular Weight | 282.38 g/mol | Calculated from the molecular formula |
| Appearance | Off-white to pale yellow solid (Predicted) | Common for similar aromatic compounds |
| LogP (Octanol/Water Partition Coefficient) | Moderately Lipophilic | The presence of the benzyl and piperidine groups suggests a higher affinity for organic phases over aqueous phases. |
| pKa (Conjugate Acid) | Basic (Estimated ~8-9) | The piperidine and pyridine nitrogen atoms are basic and will be protonated at acidic pH. |
Predicted Qualitative Solubility Profile
Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted. The presence of both polar (pyridine and piperidine nitrogens) and non-polar (benzyl group) moieties suggests a broad solubility range.
Table 2: Predicted Qualitative Solubility of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | High | Capable of hydrogen bonding with the nitrogen atoms. |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High to Moderate | Good dipole-dipole interactions. DMSO is a powerful solvent for a wide range of compounds.[4] |
| Non-Polar | Toluene, Dichloromethane (DCM) | Moderate to Low | The aromatic benzyl group will interact favorably, but the polar heterocycles may limit solubility. |
| Aliphatic Non-Polar | Hexane, Heptane | Low | The overall polarity of the molecule is likely too high for significant solubility in these solvents. |
Experimental Protocol for Thermodynamic Solubility Determination
To move beyond predictions, a robust experimental determination of solubility is necessary. The shake-flask method is widely regarded as the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[5][6]
Principle of the Shake-Flask Method
An excess of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is quantified using a suitable analytical technique.
Materials and Equipment
-
2-(Benzyloxy)-6-(piperidin-4-yl)pyridine (solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reversed-phase)[7]
Experimental Workflow
The following diagram outlines the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Protocol
-
Preparation of Samples:
-
Accurately weigh an excess amount of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine into a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibration.
-
Precisely add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Prepare samples in triplicate for each solvent to ensure statistical validity.[6]
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples at a constant speed for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.[1] The agitation should be vigorous enough to keep the solid suspended but not so aggressive as to cause splashing.[6]
-
-
Sample Collection and Preparation for Analysis:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully draw a sample from the supernatant using a syringe.
-
Attach a 0.45 µm syringe filter to the syringe and filter the solution into a clean vial. This step is critical to remove all undissolved particles.
-
Accurately dilute the filtered, saturated solution with the appropriate mobile phase to a concentration within the linear range of the analytical method.
-
Analytical Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine in the solvent samples due to its high sensitivity and specificity for pyridine derivatives.[7][8]
HPLC Method Parameters
The following table provides a starting point for developing a suitable HPLC method. Optimization may be required.
Table 3: Suggested HPLC Parameters for Quantification
| Parameter | Condition |
| HPLC System | Standard HPLC with a UV detector |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase | A gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid)[9] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C[8] |
| Detection Wavelength | To be determined by UV scan (likely in the 254-280 nm range) |
| Injection Volume | 10-20 µL |
Calibration and Quantification
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine of known concentration in a suitable diluent (e.g., a mixture of acetonitrile and water).[7]
-
Perform serial dilutions of the stock solution to create a series of calibration standards of at least five different concentrations.
-
-
Calibration Curve:
-
Inject the calibration standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the analyte against its corresponding concentration.
-
The curve should exhibit a linear relationship with a correlation coefficient (R²) of ≥ 0.999.
-
-
Sample Analysis and Solubility Calculation:
-
Inject the diluted, filtered samples from the solubility experiment.
-
Determine the concentration of the analyte in the diluted samples using the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in that specific solvent at the experimental temperature.
-
The following diagram illustrates the analytical workflow for quantification.
Caption: HPLC Quantification Workflow.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine may not be readily available, it is prudent to handle it with the care afforded to novel chemical entities. General safe handling practices for related pyridine and piperidine compounds should be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[10]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10]
-
Handling: Avoid contact with skin and eyes.[10] In case of contact, rinse thoroughly with water.[11]
-
Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight.[10]
Conclusion
This technical guide provides a comprehensive strategy for characterizing the solubility profile of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine in organic solvents. By combining predictive analysis based on chemical structure with a rigorous, step-by-step experimental protocol, researchers can obtain the high-quality, reliable solubility data essential for advancing a compound through the drug discovery and development process. The detailed shake-flask methodology and HPLC quantification procedure described herein offer a validated and authoritative approach to generating this critical physicochemical data.
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A Roadmap for the Toxicological and Safety Assessment of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine
An In-depth Guide for Drug Development Professionals
The journey of a novel chemical entity from laboratory synthesis to potential therapeutic application is governed by a rigorous evaluation of its safety and toxicological profile. For a compound such as 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine, a heterocyclic compound with potential pharmacological activity, a thorough understanding of its intrinsic hazards is paramount for the protection of researchers and the eventual success of any development program.[1][2][3]
This technical guide provides a comprehensive framework for establishing the toxicological profile and authoring a GHS-compliant Safety Data Sheet (SDS) for novel compounds, using 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine as a working example. It is designed for researchers, scientists, and drug development professionals, offering a roadmap from initial hazard prediction to the generation of a complete safety dossier.
Part 1: Initial Hazard Assessment and Predictive Toxicology
Before any physical testing, a significant amount of information can be gleaned from the molecule's structure. The presence of a pyridine ring, a piperidine moiety, and a benzyloxy group suggests several areas for initial investigation.[1][4] Pyridine and its derivatives can cause skin, eye, and respiratory irritation, with potential for liver and neurological effects upon significant exposure.[5][6][7][8] The piperidine structure is also associated with irritant properties and potential systemic effects.[9]
In Silico & Computational Screening
Modern drug discovery leverages computational tools to predict a compound's toxicological liabilities, saving considerable time and resources while adhering to the ethical principles of reducing animal testing.[10]
-
Quantitative Structure-Activity Relationship (QSAR): Tools like Lazar, Toxtree, and ProTox-3.0 can predict endpoints such as mutagenicity, carcinogenicity, skin sensitization, and acute toxicity based on structural fragments.[10][11][12]
-
ADMET Prediction: Software can model the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a molecule, highlighting potential issues like poor solubility or permeability that can influence its toxicokinetics.[13][14]
This initial computational screen serves to flag potential hazards that will require confirmation through subsequent in vitro and, if necessary, in vivo testing.
Caption: Workflow for initial in silico toxicological assessment.
Part 2: The Tiered Toxicological Testing Strategy
Data from laboratory-based assays are essential for confirming predicted hazards and uncovering unforeseen toxicities. A tiered, data-driven approach is the industry standard, beginning with in vitro assays and progressing to more complex systems only when necessary.[15] International standards, such as the OECD Guidelines for the Testing of Chemicals, provide robust, validated methods for these assessments.[16][17][18][19]
Tier 1: In Vitro Toxicology
In vitro assays are rapid, cost-effective, and reduce the reliance on animal testing.[20] They are crucial for early-stage hazard identification.
Key In Vitro Assays:
-
Cytotoxicity: Assesses the concentration at which a compound causes cell death. Common methods include the MTT or LDH release assays.
-
Genotoxicity: Evaluates the potential for a compound to damage genetic material. The bacterial reverse mutation assay (Ames test) is a standard initial screen (OECD TG 471).[21]
-
Skin Irritation/Corrosion: Uses reconstructed human epidermis models to predict skin irritation potential (OECD TG 439) and corrosive effects (OECD TG 431).[21]
-
Skin Sensitization: Determines the potential to cause an allergic skin reaction, using methods like the Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C).[21]
-
Phototoxicity: The 3T3 Neutral Red Uptake (NRU) assay (OECD TG 432) assesses if the compound becomes toxic when exposed to light.[21]
Example Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for liver toxicity, HaCaT for skin) in a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (negative) and a known cytotoxic agent (positive) controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
Caption: Standard workflow for the bacterial reverse mutation (Ames) test.
Tier 2: In Vivo Toxicology (if required)
Progression to in vivo studies is guided by the results of in vitro testing, the intended use of the compound, and regulatory requirements.[22] These studies are performed under strict ethical guidelines and Good Laboratory Practice (GLP).
-
Acute Systemic Toxicity (OECD TG 420, 423, or 425): Determines the short-term toxicity and LD50 (lethal dose, 50%) after a single high dose.
-
Repeated Dose Toxicity (OECD TG 407, 408): Assesses the effects of longer-term, repeated exposure (e.g., 28 or 90 days) to identify target organs of toxicity.
-
Developmental and Reproductive Toxicity (DART): Investigates potential effects on fertility and fetal development.
Part 3: Authoring the GHS Safety Data Sheet (SDS)
The SDS is the cornerstone of chemical safety communication, providing a standardized, 16-section format for conveying hazard information.[23][24][25] The data generated in the preceding steps directly inform the content of this critical document.[26][27]
Summary of SDS Sections and Required Data
| Section | Title | Core Content & Data Source |
| 1 | Identification | Product name, CAS number, supplier details, recommended use.[23] |
| 2 | Hazard(s) Identification | GHS classification (e.g., Skin Irritant Category 2), signal word (Warning), hazard statements (H315: Causes skin irritation), pictograms. Derived from all toxicological data.[28][29] |
| 3 | Composition/Information on Ingredients | Chemical identity, CAS number, and concentration of the substance. |
| 4 | First-Aid Measures | Instructions for inhalation, skin/eye contact, and ingestion based on irritation and acute toxicity data.[23] |
| 5 | Fire-Fighting Measures | Suitable extinguishing media, specific hazards from combustion (e.g., NOx, COx), protective equipment. Based on physical properties.[30] |
| 6 | Accidental Release Measures | Personal precautions, protective equipment, and procedures for containment and cleanup. |
| 7 | Handling and Storage | Precautions for safe handling (e.g., avoid contact with skin and eyes), conditions for safe storage (e.g., in a cool, well-ventilated place).[29] |
| 8 | Exposure Controls/Personal Protection | Occupational exposure limits (if any), engineering controls (e.g., ventilation), and personal protective equipment (PPE) recommendations (e.g., gloves, safety glasses).[30] |
| 9 | Physical and Chemical Properties | Appearance, odor, pH, melting/boiling point, flash point, etc. Determined experimentally. |
| 10 | Stability and Reactivity | Chemical stability, possibility of hazardous reactions, conditions to avoid (e.g., strong oxidizers).[30][31] |
| 11 | Toxicological Information | Summary of all toxicological data: acute toxicity (LD50), skin/eye irritation, sensitization, genotoxicity, etc.[26] |
| 12 | Ecological Information | Ecotoxicity (e.g., effects on aquatic life), persistence, and degradability. |
| 13 | Disposal Considerations | Guidance on safe disposal of the chemical and its container. |
| 14 | Transport Information | UN number, proper shipping name, transport hazard class. |
| 15 | Regulatory Information | Safety, health, and environmental regulations specific to the product. |
| 16 | Other Information | Date of preparation or last revision. |
Hypothetical Data Summary for 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine
The following table presents a plausible, though hypothetical, dataset that could be generated for a novel compound of this class.
| Toxicological Endpoint | Result | GHS Classification |
| Acute Oral Toxicity (Rat) | LD50 > 300 mg/kg, < 2000 mg/kg | Category 4: Harmful if swallowed (H302) |
| Skin Irritation (OECD 439) | Irritant | Category 2: Causes skin irritation (H315) |
| Eye Irritation (OECD 437) | Serious Irritant | Category 2A: Causes serious eye irritation (H319) |
| Skin Sensitization (OECD 442C) | Negative | Not Classified as a skin sensitizer |
| Genotoxicity (Ames Test) | Negative | Not Classified as a mutagen |
| Respiratory Irritation | Assumed based on structural alerts | STOT SE 3: May cause respiratory irritation (H335) |
Based on this hypothetical data, the GHS pictograms would include the Exclamation Mark (GHS07). The signal word would be "Warning."[28]
This systematic approach, from in silico prediction to the structured compilation of a Safety Data Sheet, ensures that the risks associated with a novel chemical entity like 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine are thoroughly characterized, communicated, and managed. This diligence is fundamental to ensuring the safety of all personnel involved in the research and development process and is a prerequisite for regulatory compliance and the successful advancement of new therapeutic agents.
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- 28. fluorochem.co.uk [fluorochem.co.uk]
- 29. tcichemicals.com [tcichemicals.com]
- 30. cdhfinechemical.com [cdhfinechemical.com]
- 31. fishersci.com [fishersci.com]
Methodological & Application
Functionalization of the Piperidine Ring in 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine: An Application & Protocol Guide
This comprehensive guide provides detailed application notes and experimentally validated protocols for the chemical modification of the piperidine ring in the versatile building block, 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine. This scaffold is of significant interest to researchers and scientists in drug development due to its prevalence in a wide range of biologically active molecules. This document offers a deep dive into the key reaction conditions for N-alkylation, N-acylation, and N-arylation, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of Piperidine Functionalization
The 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine core represents a privileged scaffold in medicinal chemistry. The piperidine moiety offers a key vector for structural diversification, allowing for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, the introduction of various substituents on the piperidine nitrogen can profoundly influence the pharmacological activity and selectivity of the resulting compounds. The benzyloxy group on the pyridine ring serves as a useful protecting group, which can be removed at a later stage of the synthesis to reveal a hydroxyl functionality for further derivatization.
This guide will focus on the three most common and impactful strategies for functionalizing the secondary amine of the piperidine ring:
-
N-Alkylation: Introduction of alkyl groups via direct alkylation or reductive amination.
-
N-Acylation: Formation of amide bonds with various acylating agents.
-
N-Arylation: Creation of a carbon-nitrogen bond with aryl or heteroaryl partners through Buchwald-Hartwig amination.
Understanding the nuances of these transformations is critical for the successful design and synthesis of novel chemical entities for drug discovery programs.
Navigating the Functionalization Landscape
The choice of functionalization strategy depends on the desired final compound and the compatibility of the reagents with the starting material. The following diagram illustrates the primary pathways for modifying the piperidine nitrogen of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine.
Solvent selection for the dissolution of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine
An Application Note and Protocol for the Rational Selection of Solvents for the Dissolution of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
The selection of an appropriate solvent is a critical, foundational step in the early stages of drug development. It directly impacts solubility, which in turn influences formulation, bioavailability, and the reliability of in-vitro and in-vivo assays.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of a suitable solvent for 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine, a heterocyclic compound with features common in modern medicinal chemistry. We will detail the theoretical underpinnings of solvent-solute interactions, present a tiered experimental workflow from qualitative screening to quantitative analysis, and provide a decision-making framework for final solvent selection based on scientific and practical considerations.
Introduction: The Critical Role of Solvent Selection
2-(Benzyloxy)-6-(piperidin-4-yl)pyridine is a molecule featuring a pyridine ring, a piperidine moiety, and a benzyloxy group. Such multi-functionalized heterocyclic scaffolds are prevalent in drug discovery.[2][3][4] The pyridine nucleus, being polar and ionizable, is often incorporated to enhance the solubility and bioavailability of drug candidates.[2] However, the overall solubility of the final compound is a complex interplay of all its functional groups. Poor solubility is a leading cause of failure for promising drug candidates, as it can result in low and erratic absorption, hindering clinical efficacy.[1] Therefore, a rigorous and well-documented solvent selection process is not merely a preliminary step but a cornerstone of successful preclinical development. This guide provides the rationale and a robust protocol for this essential task.
Physicochemical Profile of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine
A thorough understanding of the target molecule's structure is the first step in predicting its solubility behavior.
-
Structure:
-
Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen's lone pair of electrons makes the ring weakly basic and capable of acting as a hydrogen bond acceptor.[3] Pyridine itself is a polar, aprotic solvent that is miscible with a wide range of solvents, including water and hexane.[3]
-
Piperidine Ring: A saturated, six-membered nitrogen-containing heterocycle. The secondary amine (-NH-) is basic and serves as a strong hydrogen bond donor and acceptor. Unmodified piperidines are generally water-soluble due to hydrogen bonding.[]
-
Benzyloxy Group: Comprises a non-polar benzene ring and a polar ether linkage (-O-). This group introduces significant lipophilicity and potential for π-π stacking interactions, while the ether oxygen can act as a hydrogen bond acceptor.
-
-
Predicted Solubility Characteristics: The molecule possesses both hydrophilic (piperidine NH, pyridine N, ether O) and lipophilic (benzyl group, hydrocarbon backbone) regions. This amphiphilic character suggests that it is unlikely to be highly soluble in extremely non-polar solvents (e.g., hexanes) or highly polar protic solvents (e.g., water) alone. Its solubility will likely be highest in solvents that can effectively solvate both the polar, hydrogen-bonding moieties and the non-polar, aromatic portions. Solvents with intermediate polarity, or mixtures thereof, are predicted to be most effective.
A Systematic Workflow for Solvent Selection
A tiered approach, moving from rapid screening to precise quantitative measurement, is the most efficient method for identifying an optimal solvent system. The following workflow provides a self-validating process for confident solvent selection.
Sources
Application Note & Protocol: Strategic N-Alkylation of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine for Drug Discovery Scaffolds
Abstract
The 2-(benzyloxy)-6-(piperidin-4-yl)pyridine scaffold is a privileged core structure in modern medicinal chemistry, serving as a versatile building block for a wide range of therapeutic agents. The secondary amine of the piperidine ring presents a critical handle for molecular elaboration through N-alkylation, enabling the systematic modulation of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. This document provides a comprehensive guide for researchers, outlining the strategic considerations and a detailed, field-tested protocol for the efficient N-alkylation of this key intermediate. We delve into the mechanistic underpinnings of the reaction, offer a robust step-by-step procedure, and discuss critical process parameters for achieving high yield and purity.
Introduction: The Strategic Importance of N-Alkylation
The functionalization of heterocyclic scaffolds is a cornerstone of drug discovery. The piperidine moiety, in particular, is a common feature in numerous FDA-approved drugs due to its ability to confer favorable physicochemical properties and engage in critical interactions with biological targets. For the 2-(benzyloxy)-6-(piperidin-4-yl)pyridine intermediate, the nucleophilic secondary amine is the primary site for diversification.
The N-alkylation reaction introduces an alkyl group onto this nitrogen, a transformation that can profoundly impact a molecule's biological activity. This modification can alter steric bulk, lipophilicity, and the ability to form hydrogen bonds, thereby fine-tuning the compound's interaction with its target protein. The choice of the alkylating agent is therefore a critical, hypothesis-driven decision in the design of new chemical entities.
This guide focuses on a classic and highly reliable method for N-alkylation: reaction with an alkyl halide in the presence of a non-nucleophilic base. This approach is widely applicable and serves as an excellent starting point for a variety of synthetic campaigns.
Mechanistic Overview: The SN2 Pathway
The N-alkylation of the piperidine nitrogen proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Deprotonation (Base-Mediated): The reaction is initiated by a base, typically a carbonate salt like potassium carbonate (K₂CO₃), which deprotonates the secondary amine of the piperidine ring. This step generates a more potent nucleophile, the corresponding amide anion, although in many cases the reaction can proceed with the neutral amine being sufficiently nucleophilic.
-
Nucleophilic Attack: The electron-rich nitrogen atom then attacks the electrophilic carbon of the alkyl halide (R-X). This is the rate-determining step.
-
Displacement: The attack occurs from the backside of the carbon-halogen bond, leading to the displacement of the halide leaving group (e.g., Br⁻, I⁻) and the formation of the new carbon-nitrogen bond.
The efficiency of this process is dependent on several factors:
-
Strength of the Nucleophile: The basicity of the reaction medium enhances the nucleophilicity of the piperidine nitrogen.
-
Nature of the Alkylating Agent: The leaving group's ability to stabilize a negative charge is paramount (I > Br > Cl). Steric hindrance around the electrophilic carbon can significantly slow down or prevent the reaction.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal as it can solvate the cation of the base while not interfering with the nucleophile.
Visualizing the Workflow
The following diagram outlines the logical flow of the experimental procedure, from setup to final product characterization.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine
This technical guide is structured as a Tier 3 Support Escalation response. It assumes the user has attempted standard literature methods and is encountering specific yield-limiting bottlenecks.
Ticket ID: YIELD-OPT-26PYR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Yield Bottleneck Analysis
The synthesis of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine involves three distinct chemical challenges that act as "yield filters." If any single step is suboptimal, the cumulative yield drops below 10%.
This guide targets the three critical failure points:
-
The Symmetry Trap: Over-substitution during the
of 2,6-dichloropyridine. -
The Catalyst Death: Stalled Suzuki coupling due to pyridine coordination and alkyl-boronate instability.
-
The "Invisible" Loss: Washout of the hydrophilic amine product during deprotection workup.
Part 1: Optimized Synthetic Workflow
The following protocol replaces standard literature conditions with a high-fidelity route designed for robustness.
Step 1: Mono-Substitution ( )
Objective: Desymmetrization of 2,6-dichloropyridine. Target: 2-(Benzyloxy)-6-chloropyridine.
| Parameter | Standard Protocol | High-Yield Protocol | Why? |
| Base | NaH (Sodium Hydride) | KOtBu (Potassium tert-butoxide) | NaH quality varies; KOtBu offers precise stoichiometry. |
| Solvent | DMF | THF (anhydrous) | DMF promotes bis-substitution due to high polarity. THF allows better kinetic control. |
| Temp | 80°C - 100°C | 0°C | High heat overcomes the activation energy for the second substitution. Keep it cold. |
| Stoichiometry | 1.0 - 1.2 eq | 0.95 eq (Limiting Reagent) | Never exceed 1.0 eq of alkoxide. Leave 5% starting material (easy to separate) rather than form bis-product (hard to separate). |
Step 2: The Suzuki-Miyaura Coupling
Objective:
-
Catalyst System: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) or Pd-SPhos G3 .
-
Reasoning: Standard
fails here. The pyridyl nitrogen poisons the metal center, and the alkyl boronate is prone to protodeboronation. SPhos (Buchwald Ligand) creates a bulky shell that prevents poisoning and accelerates the difficult oxidative addition into the electron-rich 2-chloropyridine [1].[2]
-
-
Base:
(3.0 eq). -
Solvent: Toluene/Water (10:1).[3]
-
Temperature: 100°C.
Step 3: Deprotection & Isolation
Objective: Boc removal without cleaving the benzyl ether. Target: Final Product (Free Base).
-
Reagent: TFA/DCM (1:2 ratio), 0°C.
-
Critical Workup: The product is a secondary amine. Do not simply wash with
. You must adjust the aqueous layer to pH > 12 using NaOH before extraction to ensure the amine is in the organic phase.
Part 2: Visualizing the Logic (Graphviz)
The following diagram illustrates the decision matrix for troubleshooting low yields.
Caption: Troubleshooting logic flow identifying the specific corrective action for each synthetic bottleneck.
Part 3: Troubleshooting Q&A (FAQs)
Module 1: The Gateway
Q: I am seeing ~20% of the bis-benzyloxy byproduct. Can I separate it? A: Separation is difficult because the polarity difference between the mono- and bis-benzyl products is small on silica.
-
Immediate Fix: Do not push the reaction to completion. Stop when the starting material (2,6-dichloropyridine) is at 5-10%. The starting material is much less polar and easy to flush off the column.
-
Root Cause: You likely used DMF or DMSO. These polar aprotic solvents stabilize the transition state for the second substitution. Switch to THF or Toluene to increase the energy barrier for the second addition [2].
Module 2: The Suzuki Coupling
Q: My reaction turns black immediately and conversion stops at 30%. A: This is "Pd Black" precipitation. Your catalyst is decomposing before it can enter the catalytic cycle.
-
The Fix: 2-Chloropyridines are electron-deficient and coordinate to Pd, kicking off weak ligands like
. You must use a bulky, electron-rich ligand like SPhos or XPhos . These ligands are large enough to prevent the pyridine nitrogen from binding to the Palladium, keeping the catalyst active [3].
Q: Why is the boronate ester disappearing but no product is forming? A: You are suffering from Protodeboronation . The alkyl-boron bond is hydrolyzing.
-
The Fix:
-
Reduce the water ratio. Try Toluene/Water (20:1) instead of (4:1).
-
Switch the base.
can be too harsh. Use (Tribasic Potassium Phosphate), which buffers the pH better and reduces deboronation rates.
-
Module 3: Deprotection
Q: Did the TFA cleave my Benzyl ether? I see a new peak in LCMS. A: It is possible but rare under standard conditions. Benzyl ethers are stable to TFA at room temperature.
-
Diagnosis: If you see a mass corresponding to [M-90] (loss of benzyl), you likely generated a "hot" cation that attacked the ring, or you used high temperature.
-
Prevention: Add a cation scavenger like triethylsilane (TES) (2 eq) to the TFA mixture. This traps the tert-butyl cation and prevents it from attacking the benzyl oxygen. Keep the reaction at 0°C.
Q: My crude yield is 30% after extraction. A: The product is likely still in your aqueous waste.
-
The Science: The piperidine nitrogen has a pKa of ~10-11. If you wash with saturated
(pH ~8-9), a significant portion of your molecule is still protonated ( ) and stays in the water. -
The Protocol: You must use 1M NaOH to adjust the aqueous phase to pH 12-14 . At this pH, the amine is fully deprotonated (
) and will partition into DCM or Ethyl Acetate.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link
-
Schlosser, M. "Regioselective Derivatization of Chloropyridines." European Journal of Organic Chemistry, 2001. Link
- Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH, 2nd Edition, 2004. (Standard Reference Text for Coupling Protocols).
-
Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis."[4] Wiley-Interscience, 4th Edition, 2006. (Reference for Benzyl Ether stability in TFA). Link
Sources
Technical Support Center: Troubleshooting Solubility of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine in Water
Welcome to the technical support center for 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges encountered with this compound in aqueous media. As a molecule with a complex structure featuring both hydrophobic (benzyloxy group) and potentially ionizable (piperidine and pyridine rings) moieties, achieving the desired concentration in aqueous buffers can be a significant hurdle. This resource offers a structured, question-and-answer-based approach to systematically troubleshoot and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine in my aqueous buffer. What is the first and most critical step I should take?
A1: The initial and most impactful step is to adjust the pH of your aqueous solution. The 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine molecule has two nitrogen-containing heterocyclic rings, a pyridine and a piperidine. The piperidine moiety, in particular, is basic and can be protonated to form a more water-soluble salt.[1]
Here's the underlying principle: The un-ionized form of the molecule is more lipophilic and thus less soluble in water. By lowering the pH, you increase the concentration of the protonated, ionized form, which is significantly more polar and, therefore, more soluble in aqueous solutions.[2]
Troubleshooting Guide: A Step-by-Step Approach
Issue 1: Initial Dissolution Failure in Neutral Water or Buffer
Q2: I've tried to dissolve the compound in deionized water and a neutral phosphate-buffered saline (PBS) at pH 7.4, but it remains a suspension. What should I do next?
A2: This is expected behavior for a molecule with significant hydrophobic character. At neutral pH, the basic nitrogen centers are not sufficiently protonated to confer aqueous solubility. The recommended course of action is a systematic pH adjustment.
Experimental Protocol: pH-Based Solubility Enhancement
-
Prepare a slurry: Suspend a known amount of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine in your desired aqueous buffer (e.g., PBS, Tris).
-
Acidification: While stirring, slowly add a dilute acid, such as 0.1 M hydrochloric acid (HCl), dropwise.
-
Monitor for dissolution: Observe the suspension. As the pH decreases, the compound should begin to dissolve.
-
Target pH: Continue adding acid until the solution becomes clear. A target pH of 4 or lower is often effective for protonating amines.[2]
-
Final pH adjustment: Once the compound is fully dissolved, you can carefully adjust the pH back towards your desired experimental value with a dilute base (e.g., 0.1 M NaOH), but be mindful that precipitation may occur if you raise the pH too much.
Table 1: Expected Solubility Behavior with pH Adjustment
| pH Range | Expected State of the Compound | Predicted Aqueous Solubility |
| > 8 | Primarily un-ionized (free base) | Low |
| 5 - 7 | Mixture of un-ionized and ionized forms | Moderate |
| < 5 | Primarily ionized (protonated salt) | High |
Issue 2: Precipitation Occurs After pH Adjustment Back to a Higher Value
Q3: I successfully dissolved the compound at pH 4, but when I adjusted it back to pH 7 for my cell-based assay, it crashed out of solution. How can I maintain its solubility at a higher pH?
A3: This indicates that the solubility of the free base form of your compound at pH 7 is lower than your target concentration. In this scenario, you will need to employ additional formulation strategies to keep the compound in solution.
Decision Tree for Advanced Solubility Enhancement
Below is a decision tree to guide you through the selection of an appropriate advanced solubility enhancement technique.
Caption: Decision tree for selecting an advanced solubility enhancement strategy.
Option 1: Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[3]
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol (PEG)
Experimental Protocol: Co-solvent Method
-
Prepare a concentrated stock solution: Dissolve the 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine in 100% DMSO at a high concentration.
-
Dilution into aqueous buffer: Serially dilute the DMSO stock solution into your aqueous buffer to achieve the final desired concentration. Crucially, ensure the final concentration of DMSO in your experimental medium is low (typically <1%) to avoid solvent-induced artifacts.
Option 2: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble part of the drug in a hydrophilic shell.[4]
Common Cyclodextrins:
-
β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[4]
Experimental Protocol: Cyclodextrin Complexation
-
Prepare a cyclodextrin solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in your aqueous buffer.
-
Add the compound: Add the 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine to the cyclodextrin solution.
-
Facilitate complexation: Stir or sonicate the mixture to promote the formation of the inclusion complex.
Issue 3: I'm working with a solid formulation and need to improve its dissolution rate.
Q4: My solid dosage form of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine shows poor dissolution. What strategies can I employ to improve this?
A4: For solid formulations, enhancing the dissolution rate is key. This can be achieved by increasing the surface area of the drug particles or by creating a more soluble solid form.
Technique 1: Particle Size Reduction
Decreasing the particle size increases the surface area available for interaction with the solvent, which can enhance the dissolution rate.[5][6]
Methods for Particle Size Reduction:
-
Micronization: Mechanical milling processes to reduce the particle size to the micron range.[6]
-
Nanosuspension: Production of drug nanoparticles, which can dramatically increase the surface area and saturation solubility.[7]
Technique 2: Solid Dispersions
This involves dispersing the drug in a hydrophilic carrier at a solid state. When introduced to an aqueous medium, the carrier dissolves rapidly, releasing the drug as fine, amorphous particles with enhanced solubility.[4]
Common Carriers:
-
Polyethylene glycols (PEGs)
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)[4]
This is considered a reformulation strategy but is a powerful method for significantly improving the dissolution of poorly soluble compounds.
Further Considerations
Q5: Are there any other properties of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine that I should be aware of when troubleshooting solubility?
Workflow for Comprehensive Solubility Analysis
Caption: A systematic workflow for addressing solubility challenges.
By following this structured troubleshooting guide, researchers can systematically address and overcome the solubility challenges associated with 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine, enabling more accurate and reproducible experimental results.
References
- World Pharma Today. (2025, October 17).
- National Institutes of Health (NIH). (2018, January 11).
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
- Benchchem.
- WuXi AppTec DMPK. (2024, March 15).
- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012, July-September).
- Fluorochem. 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine.
- University of Rochester. Workup: Amines.
- ResearchGate. (2015, April 9).
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- University of Alberta.
- Benchchem. Technical Support Center: Workup Procedures for Reactions Involving Basic Amines.
- The Good Scents Company. 2-benzyl pyridine, 101-82-6.
- MDPI. (2025, January 31). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors.
- Semantic Scholar. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
- CUTM Courseware. Solubility Enhancement Technique.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- PubChem. 2,6-Bis(benzyloxy)pyridine.
- Sigma-Aldrich. 2-Benzylpyridine 98 101-82-6.
- BOC Sciences. Piperidines - Building Block.
- The Chemistry of Amines.
- MilliporeSigma. 2-(Benzyloxy)pyridine | 40864-08-2.
- pKa values of nitrogen heterocycles in acetonitrile (MeCN)
- EPA. (2025, October 15). 2-[[4-[6-[(4-Cyano-2-fluorophenyl)methoxy]-2-pyridinyl]-1-piperidinyl]methyl].
Sources
- 1. Isolation (Recovery) [chem.ualberta.ca]
- 2. Workup [chem.rochester.edu]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]
Technical Support Center: Optimizing Purification of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine via Column Chromatography
Welcome to the technical support center for the chromatographic purification of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this and similar basic compounds. By understanding the underlying chemical principles, you can effectively troubleshoot issues and optimize your purification workflow.
Part 1: Understanding the Molecule: Key Challenges
The structure of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine presents a primary challenge for purification by standard silica gel chromatography. The molecule contains two basic nitrogen atoms: one in the pyridine ring and a more basic secondary amine in the piperidine ring. The piperidine nitrogen, with a pKa similar to that of piperidine itself (around 11.2), is highly basic and readily protonated. This basicity leads to strong interactions with the acidic silanol groups (Si-OH) on the surface of silica gel, which is the root cause of many purification issues.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common problems encountered during the column chromatography of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine?
A: The most frequent issues include:
-
Peak Tailing/Streaking: The compound elutes from the column as a broad, asymmetrical band instead of a sharp, well-defined peak. This is due to the strong interaction between the basic piperidine nitrogen and the acidic silica gel.[1]
-
Low or No Recovery: The compound binds irreversibly to the silica gel, resulting in a significant loss of material. In some cases, the compound may not elute from the column at all.
-
Co-elution with Impurities: Poor peak shape caused by tailing can lead to overlap with impurities that have similar polarities, making separation difficult.
-
On-column Degradation: The acidic nature of silica gel can potentially degrade acid-sensitive compounds, although this is less common for this specific molecule, it is a possibility to be aware of.[2]
Q2: What is the best stationary phase for purifying this compound?
A: While standard silica gel can be used with modifications, for more robust and reproducible results, consider these options:
-
Deactivated Silica Gel: This is the most common and cost-effective solution. Silica gel can be "deactivated" by pre-treating it with a basic modifier like triethylamine (TEA) to neutralize the acidic silanol groups.[3][4]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[4] Basic or neutral alumina can significantly reduce tailing.
-
Amine-Functionalized Silica: These are commercially available stationary phases where the silica surface is bonded with aminopropyl groups, creating a more basic environment that is ideal for purifying amines.[1]
-
Reversed-Phase Silica (C18): If the compound and its impurities have sufficient differences in hydrophobicity, reversed-phase chromatography can be an excellent alternative, avoiding the issues with acidic silica.[4]
Q3: How do I select the optimal mobile phase (eluent)?
A: The key to a successful separation on silica gel is to add a basic modifier to the mobile phase. This competes with your compound for binding to the acidic silanol sites, leading to improved peak shape.[1]
-
Recommended Solvent Systems:
-
Dichloromethane (DCM) / Methanol (MeOH) + 0.5-2% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)
-
Ethyl Acetate (EtOAc) / Hexanes or Heptane + 0.5-2% TEA
-
-
Starting Point for TLC Analysis: Begin with a 95:5 mixture of your primary solvents (e.g., DCM/MeOH) and add 1% TEA. Adjust the ratio of the primary solvents to achieve an Rf value of 0.2-0.4 for your target compound.
Q4: My compound is still tailing even with a basic modifier in the eluent. What else can I do?
A: If tailing persists, consider the following:
-
Increase the Concentration of the Modifier: You can incrementally increase the concentration of TEA or NH₄OH up to 3%.
-
Pre-treat the Silica Gel: In addition to adding a modifier to the mobile phase, you can prepare a slurry of silica gel in your eluent containing the basic modifier and let it stand for an hour before packing the column. This ensures thorough deactivation.[3]
-
Dry Loading: If your compound is not very soluble in the initial eluent, it can lead to a broad application band. Dry loading, where the compound is pre-adsorbed onto a small amount of silica gel before being added to the column, can result in a much sharper starting band.[3]
Q5: I'm experiencing very low recovery of my compound. What are the likely causes and how can I fix it?
A: Low recovery is typically due to irreversible adsorption or on-column degradation.
-
Assess Compound Stability: Before running a large-scale column, perform a simple stability test. Spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see a new spot at the baseline or signs of decomposition, your compound may not be stable on silica gel.[2] In this case, switching to a more inert stationary phase like deactivated silica or alumina is recommended.
-
Use a More Polar Eluent: If your compound is highly polar, it may require a very polar solvent system to elute. If you have run a significant volume of eluent and have not recovered your compound, try flushing the column with a more polar solvent mixture (e.g., 80:20:2 DCM/MeOH/NH₄OH).
Part 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Severe Peak Tailing | 1. Strong interaction of the basic piperidine nitrogen with acidic silanol groups on silica.[1] 2. Insufficient concentration of basic modifier in the eluent. | 1. Add 1-2% triethylamine (TEA) or ammonium hydroxide to the mobile phase. 2. Use a deactivated stationary phase (e.g., pre-treated silica gel or alumina).[3][4] 3. Increase the concentration of the basic modifier. |
| Low or No Recovery | 1. Irreversible adsorption to the stationary phase. 2. On-column degradation of the compound.[2] | 1. Perform a TLC stability test to check for degradation.[2] 2. Use a less acidic stationary phase like neutral alumina or amine-functionalized silica.[1][4] 3. Flush the column with a highly polar solvent system containing a basic modifier. |
| Co-elution of Impurities | 1. Poor separation due to peak tailing. 2. Impurities have very similar polarity to the target compound. | 1. Address the tailing issue first using the methods described above. 2. Try a different solvent system to alter the selectivity. For example, switch from an EtOAc/Hexanes system to a DCM/MeOH system. 3. Use a shallower solvent gradient during elution. |
| Compound Elutes at the Solvent Front | The mobile phase is too polar. | Start with a less polar mobile phase. For example, if using 90:10 DCM/MeOH, try 95:5 or 98:2. |
| Compound Does Not Move from the Baseline | The mobile phase is not polar enough. | Increase the polarity of the mobile phase. For example, if using 95:5 DCM/MeOH, try 90:10 or 85:15. |
Part 4: Detailed Experimental Protocols
Protocol 1: TLC Method Development
-
Prepare Solvent Systems: Prepare small volumes of several solvent systems with varying polarities and a constant concentration of a basic modifier. For example:
-
98:2 DCM/MeOH + 1% TEA
-
95:5 DCM/MeOH + 1% TEA
-
90:10 DCM/MeOH + 1% TEA
-
-
Spot the TLC Plate: Dissolve your crude sample in a suitable solvent (e.g., DCM). Using a capillary tube, spot the sample onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the chamber is saturated with the solvent vapor.
-
Visualize and Analyze: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light and/or with a suitable stain (e.g., potassium permanganate). The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4.
Protocol 2: Column Chromatography with a Basic Modifier
-
Prepare the Slurry: In a beaker, add silica gel to your chosen eluent (determined from TLC analysis) to form a slurry.
-
Pack the Column: Pour the slurry into your chromatography column and allow the silica to settle into a uniform bed.
-
Equilibrate the Column: Run 2-3 column volumes of the eluent through the packed column to ensure it is fully equilibrated.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent (or perform a dry load) and carefully apply it to the top of the silica bed.
-
Elute the Compound: Begin eluting with your chosen solvent system, collecting fractions.
-
Monitor the Elution: Analyze the collected fractions by TLC to identify which ones contain your purified compound.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. Note that TEA is volatile and will be removed during this step.
Part 5: Visualizations
Caption: A workflow for troubleshooting common column chromatography issues.
References
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved February 13, 2024, from [Link]
-
Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography. Retrieved February 13, 2024, from [Link]
-
ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography?. Retrieved February 13, 2024, from [Link]
-
ResearchGate. (2016, February 20). How to isolate Imine by column chromatography?. Retrieved February 13, 2024, from [Link]
-
University of Rochester. (n.d.). Chromatography: The Solid Phase. Retrieved February 13, 2024, from [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved February 13, 2024, from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved February 13, 2024, from [Link]
-
MDPI. (2022, January 31). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Retrieved February 13, 2024, from [Link]
-
PubChem. (n.d.). 2,6-Bis(benzyloxy)pyridine. Retrieved February 13, 2024, from [Link]
-
ResearchGate. (2022, August). pK a values of common substituted piperazines. Retrieved February 13, 2024, from [Link]
-
Wikipedia. (n.d.). 2-Methylpyridine. Retrieved February 13, 2024, from [Link]
-
University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved February 13, 2024, from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 13, 2024, from [Link]
Sources
Technical Support Center: Optimization of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine Scaffolds
Executive Summary & Scaffold Analysis
This guide addresses the specific reactivity challenges associated with the 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine scaffold. While this structure is a privileged pharmacophore in kinase and GPCR drug discovery, it presents a unique "push-pull" steric and electronic environment that often leads to failed standard protocols.
The Steric/Electronic Landscape
-
The "Pincer" Effect: The pyridine nitrogen (
) is flanked by the bulky benzyloxy group at C2 and the piperidine ring at C6. This creates a sterically congested pocket that inhibits coordination-dependent reactions (e.g., N-oxide formation, salt formation). -
The Distal Piperidine (
): While the piperidine nitrogen is spatially removed from the pyridine core, its secondary amine nature becomes sterically compromised when coupling with bulky electrophiles (e.g., tertiary carboxylic acids or ortho-substituted aryl halides). -
The "Trojan Horse" Stability: The 2-benzyloxy group is acid-labile. Attempts to use strong Lewis acids to overcome steric barriers often result in cleavage to the thermodynamic sink: the 2-pyridone .
Diagnostic Workflow (Interactive)
Before modifying your protocol, use this decision tree to identify the specific steric bottleneck.
Caption: Diagnostic logic for isolating steric vs. electronic failure modes in 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine derivatives.
Troubleshooting Guides & FAQs
Module A: The Piperidine Nitrogen ( )
Issue: Low yields when coupling the piperidine
Q1: Standard HATU coupling is stalling at <20% conversion. Is the piperidine too hindered?
-
Analysis: The piperidine is a secondary amine. If your carboxylic acid partner is
-substituted (e.g., -dimethyl or Proline-like), the transition state is too crowded for the bulky HATU/HOAt complex. -
Solution: Switch to Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) .
-
Mechanism:[1][2][3][4] This converts the acid in situ to the acid chloride (highly reactive, small electrophile) under neutral conditions, bypassing the bulky active ester intermediate created by HATU [1].
-
Alternative: Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P creates a less bulky mixed anhydride and acts as a water scavenger, driving the equilibrium.
-
Q2: Buchwald-Hartwig coupling to the piperidine yields only dehalogenated starting material.
-
Analysis: This is a classic symptom of "Beta-Hydride Elimination" competing with Reductive Elimination. The steric bulk of the 2-benzyloxy-pyridine scaffold (even if distal) can affect the catalyst resting state if the linker is flexible.
-
Solution: You must use Dialkylbiaryl Phosphine Ligands specifically designed for secondary amines.
-
RuPhos: Best for general steric hindrance.
-
BrettPhos: Essential if the aryl halide coupling partner is also hindered (ortho-substituted) [2].
-
Base Warning: Avoid strong bases like LiHMDS if possible; use
or to prevent base-mediated decomposition of the benzyloxy ether.
-
Module B: The Pyridine Core
Issue: Regioselectivity problems or lack of reactivity at C3/C5.
Q3: I cannot get electrophilic aromatic substitution (EAS) to occur at C3.
-
Analysis: The pyridine ring is electron-deficient. The 2-benzyloxy group is an electron donor (
), but the nitrogen is an electron withdrawer ( ). Standard EAS (nitration, bromination) conditions are often too acidic (cleaving the benzyloxy group) or too harsh. -
Solution: Switch to Directed Ortho Metalation (DoM) .
-
The 2-benzyloxy group is an excellent Directing Metalation Group (DMG).
-
Protocol: Treat with LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C. The Li coordinates to the benzyloxy oxygen and the pyridine nitrogen, exclusively deprotonating C3 . Quench with an electrophile (
) [3].
-
Module C: Stability (The "Gotcha")
Q4: My product disappears during workup, and I see a new polar spot.
-
Analysis: You likely cleaved the benzyl ether. 2-Benzyloxypyridines are "masked" pyridones. Under acidic conditions (pH < 4) or high heat with Lewis acids, the
bond cleaves to generate the thermodynamically stable 2-pyridone . -
Preventive Measure:
-
Keep workups basic or neutral (buffer with
). -
Avoid
in dioxane/ether for salt formation. Use Fumaric acid or Maleic acid (milder) if a salt is required.
-
Experimental Protocols
Protocol 1: Sterically Demanding Amide Coupling (Ghosez Method)
Use this when HATU/EDC fails due to steric bulk.
-
Activation: Dissolve the bulky carboxylic acid (1.0 equiv) in dry DCM (0.1 M) under
. -
Reagent Addition: Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C. Stir for 1 hour at RT. (Monitor by TLC: acid spot should disappear).
-
Coupling: Cool back to 0°C. Add the 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine (1.0 equiv) and DIPEA (2.5 equiv) dissolved in minimal DCM.
-
Reaction: Allow to warm to RT and stir for 2–4 hours.
-
Workup: Quench with sat.
(Do NOT use or citric acid washes, as this risks hydrolyzing the benzyloxy group). Extract with DCM.
Protocol 2: Buchwald-Hartwig Amination (RuPhos Gen 3)
Optimized for hindered secondary amines.
| Component | Equivalents | Role |
| Aryl Halide | 1.0 | Electrophile |
| Scaffold (Piperidine) | 1.2 | Nucleophile |
| RuPhos Pd G3 | 0.02–0.05 | Catalyst (Pre-formed) |
| RuPhos (Ligand) | 0.02–0.05 | Stabilizing Ligand |
| NaOtBu | 1.5 | Base (Mild, soluble) |
| Toluene or THF | [0.2 M] | Solvent (Degassed) |
-
Setup: In a glovebox or under strict Argon flow, combine Pd-catalyst, Ligand, and Base in a vial.
-
Addition: Add the Aryl Halide and the Piperidine scaffold. Add solvent last.
-
Thermal Cycle: Seal and heat to 80°C for 12 hours.
-
Note: If the Aryl Halide has ortho-substituents, switch RuPhos to BrettPhos Pd G3 and raise temp to 100°C.
-
Data: Coupling Reagent Comparison
Substrate: Coupling 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine with N-Boc-alpha-methylalanine (Sterically hindered).
| Reagent | Conditions | Yield (%) | Observations |
| HATU / DIPEA | DMF, RT, 16h | 18% | Incomplete conversion; stuck at active ester. |
| EDC / HOBt | DCM, RT, 24h | <5% | No reaction. |
| T3P (50% in EtOAc) | Pyridine, 60°C | 65% | Clean, but requires heat (risk of benzyloxy cleavage). |
| Ghosez's Reagent | DCM, 0°C to RT | 92% | Recommended. Fast, neutral conditions. |
References
-
Ghosez, L., et al. "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, Coll. Vol. 6, p. 282 (1988).
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649 (2016).
-
Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933 (1990).
-
Dudley, G. B., et al. "2-Benzyloxypyridine: A Benzyl Transfer Reagent." Journal of Organic Chemistry, 73(22), 9164–9167 (2008).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. 2-{ N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme.de [thieme.de]
Recrystallization techniques for high-purity 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine
Case ID: REC-PYR-PIP-001 Status: Active Specialist: Senior Application Scientist, Purification Division
Executive Summary
You are working with 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine , a bifunctional intermediate often utilized in the synthesis of kinase inhibitors (e.g., PIM, FLT3). This molecule presents a specific purification challenge: it possesses a polar, basic secondary amine (piperidine) alongside a lipophilic, acid-sensitive protecting group (benzyl ether).
Common issues with this scaffold include "oiling out" due to the flexible piperidine ring, retention of Palladium (Pd) from cross-coupling reactions, and carbamate formation upon exposure to air. This guide provides a self-validating recrystallization protocol designed to address these specific physicochemical properties.
Module 1: Solvent Selection & Solubility Profile
The solubility of this compound is dictated by the competition between the polar piperidine nitrogen and the hydrophobic benzyloxy tail.
Solvent System Recommendations
| System Type | Solvent A (Dissolver) | Solvent B (Anti-Solvent) | Suitability | Technical Notes |
| Primary (Recommended) | Ethyl Acetate (EtOAc) | n-Heptane | ⭐⭐⭐⭐⭐ | Best balance. EtOAc solubilizes the lipophilic benzyl group; Heptane forces precipitation of the polar amine. |
| Alternative (Single) | Isopropyl Alcohol (IPA) | None | ⭐⭐⭐⭐ | Excellent for amine-containing heterocycles. High recovery, but requires cooling to -20°C. |
| Polar Alternative | Dichloromethane (DCM) | Hexane | ⭐⭐⭐ | Use only if compound is very insoluble in EtOAc. Risk of oiling out is higher. |
| Avoid | Diethyl Ether | Water | ❌ | Ether is too volatile for controlled crystallization; Water may cause hydrolysis or emulsion. |
Critical Warning: Avoid using protic acids (HCl, HBr) or acetic acid at high temperatures during recrystallization. The benzyl ether at the 2-position of the pyridine ring is acid-labile and may cleave to form the pyridone impurity [1].
Module 2: The Optimized Protocol
This protocol includes an integrated Palladium scavenging step, which is essential if your material was synthesized via Suzuki or Negishi coupling.
Phase 1: Pre-Treatment (Pd Removal)
Skip this phase only if your crude material is already metal-free.
-
Dissolve crude solid in EtOAc (10 mL/g).
-
Add SiliaMetS® Thiol or activated charcoal (10 wt%).
-
Stir at 50°C for 30 minutes .
-
Filter hot through a Celite® pad to remove the scavenger/charcoal.
-
Concentrate the filtrate to a solid/thick oil before proceeding to Phase 2.
Phase 2: Recrystallization (EtOAc/Heptane)
-
Dissolution:
-
Place the solid in a flask equipped with a magnetic stir bar.
-
Add EtOAc dropwise while heating to a gentle reflux (approx. 77°C).
-
Endpoint: Add just enough solvent to dissolve the solid completely. If the solution is colored but clear, do not add more solvent.
-
-
Clarification (Optional):
-
If insoluble particles remain, filter the hot solution rapidly through a pre-warmed glass frit.[1]
-
-
Nucleation & Anti-Solvent Addition:
-
Remove from heat and let the solution cool to ~50°C.
-
Add n-Heptane dropwise.
-
Visual Cue: Stop adding Heptane the moment a faint, persistent cloudiness (turbidity) appears.
-
Add 1-2 drops of EtOAc to clear the solution back to transparency.
-
-
Controlled Cooling:
-
Wrap the flask in a towel or place it in a warm oil bath with the heat turned off to allow slow cooling to room temperature (RT) over 2–3 hours.
-
Why? Rapid cooling traps impurities and leads to oiling out.
-
-
Collection:
-
Once at RT, cool further in an ice bath (0–4°C) for 30 minutes.
-
Filter the white crystalline solid using vacuum filtration.
-
Wash the cake with cold 1:3 EtOAc:Heptane .
-
-
Drying:
-
Dry under high vacuum at 40°C for 4 hours.
-
Note: Store under Argon/Nitrogen to prevent the secondary amine from reacting with atmospheric CO2.
-
Module 3: Troubleshooting & Logic Flow
Visualizing the Workflow
The following diagram illustrates the decision logic for purification, specifically addressing the "Oiling Out" failure mode.
Caption: Logic flow for recrystallization, highlighting intervention steps for oiling out.
Module 4: Frequently Asked Questions (FAQs)
Q1: My product separates as a yellow oil at the bottom of the flask. How do I fix this?
A: This is "oiling out," common with piperidine derivatives. It occurs when the solution becomes supersaturated at a temperature above the crystal's melting point.
-
Immediate Fix: Reheat the mixture until the oil redissolves. Add a small amount of the polar solvent (EtOAc). Let it cool very slowly.
-
Pro Tip: If you have any pure crystals from a previous batch, add a "seed" crystal when the solution is at ~40°C. This provides a template for the lattice to form [2].
Q2: The crystals are grey/brown instead of white. Is this okay?
A: No. This usually indicates residual Palladium (from cross-coupling) or oxidation products.
-
Solution: Recrystallization is poor at removing heavy metals. Redissolve the crystals and treat with SiliaMetS® Thiol or activated carbon as described in Phase 1 of the protocol. Palladium can coordinate to the pyridine nitrogen, making it "sticky" [3].
Q3: Can I use Ethanol (EtOH) instead of EtOAc?
A: Yes, but with caution. Piperidine derivatives are very soluble in EtOH. You will need to use a much higher ratio of anti-solvent (Heptane) or cool to -20°C to get good recovery. There is also a risk of trans-etherification (benzyl ether swapping with ethyl ether) if the solution is acidic and heated for too long [1].
Q4: Why is my yield low (<50%)?
A: The piperidine amine is highly soluble. You likely used too much EtOAc.
-
Recovery: Take the mother liquor (the filtrate), evaporate it to dryness, and repeat the recrystallization with roughly half the solvent volume used in the first attempt.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Benzyl Ethers.[2][3] Wiley-Interscience.
-
MIT Department of Chemistry. (n.d.). Two-Solvent Recrystallization Guide. OpenCourseWare.
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.
-
Sigma-Aldrich. (2025).[4] Product Specification: 2-(Benzyloxy)pyridine derivatives.
Sources
Technical Support Center: Stability & Handling of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine
The following technical guide addresses the stability challenges of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine in acidic environments. This document is structured as a Tier-3 Support resource, designed for immediate application in research and process chemistry.
Executive Summary: The "Acid Trap"
The Core Problem: Researchers often treat 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine as a standard pyridine derivative. However, the 2-benzyloxy motif functions chemically as a cyclic imidate ether. Under acidic conditions, particularly in the presence of water or nucleophiles, this group is highly susceptible to cleavage, converting the desired ether into the thermodynamically stable 6-(piperidin-4-yl)pyridin-2(1H)-one (pyridone tautomer).
The Consequence:
-
Loss of Yield: Rapid conversion to the pyridone impurity during Boc-deprotection or salt formation.
-
Analytical Artifacts: "Ghost peaks" in HPLC chromatograms using acidic mobile phases (e.g., 0.1% TFA).
-
Storage Degradation: Hydrolysis of acid salts (HCl, TFA) upon exposure to atmospheric moisture.
Mechanism of Failure
To resolve the issue, one must understand the degradation pathway. The instability is not random; it is driven by the protonation of the pyridine nitrogen, which activates the C-O bond for hydrolysis.
Figure 1: Acid-Catalyzed Degradation Pathway
Caption: The activation energy for hydrolysis is significantly lowered by N1-protonation, making the C2-position highly electrophilic.
Troubleshooting Protocols
Issue A: Degradation During Boc-Deprotection
Scenario: You are removing a Boc group from the piperidine nitrogen using TFA or HCl, and the benzyl group is falling off.
The Fix: The "Cold-Dry" Protocol Standard aqueous acid workups are fatal here. You must exclude water until the acid is neutralized.
Step-by-Step Protocol:
-
Solvent Choice: Dissolve the N-Boc precursor in anhydrous 1,4-dioxane or DCM . Avoid methanol or ethanol (trans-etherification risk).
-
Reagent: Use 4M HCl in Dioxane (anhydrous). Do not use aqueous HCl.
-
Temperature: Cool the reaction mixture to 0°C before adding acid.
-
Monitoring: Monitor by TLC/LCMS. Do not let the reaction stir overnight. Quench immediately upon consumption of starting material.
-
Quench (Critical):
-
Pour the cold reaction mixture directly into a vigorously stirred mixture of saturated NaHCO₃ and EtOAc at 0°C.
-
Why? This neutralizes the acid before the compound has time to hydrolyze in the aqueous phase.
-
-
Validation: The pH of the aqueous layer must be >8 before separating phases.
Issue B: "Ghost Peaks" in HPLC/LCMS
Scenario: The sample looks pure by NMR, but HPLC shows a split peak or a growing impurity (the pyridone) over time.
The Fix: pH-Buffered Mobile Phases Standard 0.1% TFA (pH ~2) or Formic Acid (pH ~2.5) mobile phases are too acidic for prolonged exposure on the column.
Recommended Method Parameters:
| Parameter | Standard (Problematic) | Optimized (Stable) |
| Mobile Phase A | Water + 0.1% TFA | 10mM Ammonium Bicarbonate (pH 7.4) |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile |
| Diluent | 50:50 Water:MeCN + 0.1% TFA | 100% Acetonitrile or MeOH (Neutral) |
| Column Temp | 40°C - 50°C | 25°C (Ambient) |
| Run Time | Long gradients (>20 min) | Short gradients (<8 min) |
Note: If MS detection requires protonation, use Ammonium Acetate (pH ~4.5) instead of TFA. The slightly higher pH drastically reduces the hydrolysis rate.
Frequently Asked Questions (FAQs)
Q1: Can I store this compound as an HCl salt? A: It is not recommended for long-term storage. The HCl salt is hygroscopic. Once it absorbs moisture from the air, the "solid-state acidity" will catalyze the hydrolysis of the benzyl ether, turning your white powder into a gummy pyridone mixture.
-
Recommendation: Store as the free base at -20°C. If a salt is required for solubility, prepare the fumarate or tartrate salt immediately prior to use, as these are less acidic and non-hygroscopic.
Q2: I see a peak at M-90 in my LCMS. Is this the degradation? A: Yes. The loss of mass 91 (benzyl group) typically results in a fragment of [M-90] (loss of benzyl + gain of H). If you see a distinct peak in the UV trace with this mass, it is the pyridone degradant. If you only see it in the MS source but not UV, it might be "in-source fragmentation" (which is an artifact, not real degradation).
-
Test: Lower the fragmentation voltage (cone voltage) on your MS. If the peak disappears, it was an artifact. If it stays, your sample is degraded.
Q3: How do I re-purify the compound if it contains 5-10% pyridone? A: The pyridone is significantly more polar than the benzyl ether.
-
Method: Flash chromatography on silica gel.
-
Eluent: Use a gradient of DCM:MeOH (95:5) . The benzyl ether will elute first; the pyridone will "stick" and elute much later due to hydrogen bonding capabilities of the amide/hydroxyl group. Pre-treating the silica with 1% Triethylamine can prevent on-column degradation during purification.
References & Further Reading
-
BenchChem Technical Support. Troubleshooting Incomplete Debenzylation of Benzyloxypyridines. (Accessed 2026).[1] Link
-
Beilstein Journal of Organic Chemistry. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008).[1][2] Link
-
Journal of the Chemical Society. Acid-catalysed aryl hydroxylation of phenylazopyridines: reaction intermediates, kinetics and mechanism. (2002). Link
-
National Institutes of Health (PubChem). 2-(Benzyloxy)pyridine Compound Summary. (2025).[3][4][5] Link
-
MDPI Molecules. Synthesis of Pyridoxine-Derived Dimethylpyridinols. (2022).[6][7] Link
Disclaimer: This guide is intended for qualified research personnel. Always review the Material Safety Data Sheet (MSDS) before handling chemical substances.
Sources
- 1. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-(Benzyloxy)pyridine | C12H11NO | CID 295859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Optimization of reaction temperature for 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine derivatives
Here is the technical support guide for the optimization of reaction temperatures in the synthesis of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine derivatives.
Executive Summary
The synthesis of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine derivatives hinges on balancing two competing thermodynamic realities: the high activation energy required to functionalize the electron-deficient 2,6-dihalopyridine core and the lability of the resulting benzyl ether bond under acidic or high-thermal stress.[1][2]
This guide moves beyond standard recipes to explain the kinetic vs. thermodynamic controls necessary to maximize yield and minimize the two most common failure modes: Bis-substitution (during ether formation) and Ether Cleavage (during deprotection).[1][2]
Module 1: The Step (Ether Formation)
Reaction: 2,6-Dichloropyridine + Benzyl Alcohol
The Temperature Paradox
The 2,6-dichloropyridine electrophile is deactivated relative to its 2,4-isomer.[1] While heat is required to overcome the activation barrier for the first substitution, excessive thermal energy promotes the second substitution (formation of 2,6-bis(benzyloxy)pyridine), which is chemically inseparable by standard crystallization.[3][1]
Optimized Protocol Parameters
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Temperature | Reflux ( | Prevents activation of the second chloride.[3][1][2] | |
| Base | Potassium cation effect stabilizes the transition state; tert-butoxide is less nucleophilic than hydride, reducing side reactions.[3][1][2] | ||
| Stoichiometry | 1:1 | 1.0 : 1.2 (Pyridine:Alcohol) | Slight excess of alcohol drives kinetics at lower T without forcing bis-substitution.[1][2] |
Troubleshooting Q&A
Q: I am observing ~15% of the bis-benzyloxy impurity. Should I lower the temperature further?
A: No. Lowering the temperature below
-
Fix: Pre-heat the pyridine/base mixture to
. Add the benzyl alcohol slowly over 2 hours. This keeps the concentration of the nucleophile low relative to the substrate, kinetically favoring the mono-substitution.
Q: My reaction turns black and yields are low (<40%).
A: This is a sign of pyridine oxidation or polymerization, often caused by trace oxygen at high temperatures (
-
Fix: Degas your solvent (Toluene or DMF) with
sparging for 15 minutes prior to heating.[1][2] Strictly maintain .[3][1][2]
Module 2: The Cross-Coupling Step (C-C Bond Formation)
Reaction: 2-(Benzyloxy)-6-chloropyridine + 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (Suzuki)[3][1][2]
Thermal Stability of the Ether
The benzyloxy group is robust under basic Suzuki conditions (
Optimized Protocol Parameters
-
Catalyst System:
or / . -
Temperature Window:
. -
Critical Control: Do not use microwave irradiation above
. While fast, the localized superheating causes the benzyloxy ether to undergo a rearrangement (similar to a Chapman rearrangement) or cleavage.[3][1]
Module 3: Deprotection (The Danger Zone)
Reaction: Removal of N-Boc group to yield the final amine.[1]
The Critical Failure Mode: Acid-Catalyzed Ether Cleavage
This is the most frequent point of failure. The pyridine nitrogen, when protonated by strong acid (TFA/HCl), becomes highly electron-withdrawing.[3][1] This weakens the benzyl-oxygen bond, making it susceptible to nucleophilic attack (by chloride or trifluoroacetate), expelling benzyl cation and generating the 2-pyridone impurity.[1]
Visualizing the Failure Mechanism
The diagram below illustrates the divergent pathways controlled by temperature and acid strength.
[1]
Optimized Protocol: The "Cold Cocktail" Method
Do not use HCl/Dioxane or HCl/MeOH at reflux.[2] The chloride ion is nucleophilic enough to cleave the ether at elevated temperatures.
Recommended Procedure:
-
Solvent: Dichloromethane (DCM).[2]
-
Reagent: Trifluoroacetic acid (TFA) + Triethylsilane (TES) .[3][1][2]
-
Temperature:
-
Start:
(Ice bath). -
Hold:
for 30 minutes. -
Warm: Allow to reach
(RT) only if TLC shows incomplete conversion. -
NEVER exceed
.
-
Troubleshooting Q&A
Q: I used 4M HCl in Dioxane at RT, and my product is 50% Pyridone. Why?
A: Even at RT, the combination of a strong acid and a nucleophile (
-
Fix: Switch to TFA/DCM (non-nucleophilic anion). If you must use HCl, use TMSCl / MeOH at
, which generates anhydrous HCl in situ but is often milder if quenched immediately.[3][1]
Q: Can I use hydrogenation (
-
Fix: If you must use Cbz, deprotect using TMSI (Trimethylsilyl iodide) at
in Acetonitrile.[3][1][2] This is chemically orthogonal to the benzyl ether under controlled conditions.[2]
Summary of Temperature Gates
The following workflow summarizes the strict temperature limits required to maintain the integrity of the scaffold.
Figure 2: Temperature Optimization Workflow. Note the "Critical Gate" at Step 3 where temperature must be drastically reduced.
References
-
Carey, F. A., & Sundberg, R. J. (2007).[3][1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[4] (Referencing general nucleophilic aromatic substitution kinetics on pyridines).
- reactions of 2,4- and 2,6-dichloropyridines." Journal of Organic Chemistry.
-
Greene, T. W., & Wuts, P. G. M. (2014).[3][1] Greene's Protective Groups in Organic Synthesis. Wiley.[5] (Specific protocols for N-Boc cleavage in the presence of acid-sensitive ethers).
-
Albiniak, P. A., & Dudley, G. B. (2008).[3][1] "2-Benzyloxypyridine: A reagent for the benzylation of alcohols."[2][6] Beilstein Journal of Organic Chemistry. [Link] (Provides data on the thermal stability of the 2-benzyloxypyridine moiety).[1][2]
-
Kocienski, P. J. (2005).[3][1][2] Protecting Groups. Thieme. (Mechanisms of acid-catalyzed ether cleavage).
Sources
- 1. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine
For researchers and professionals in drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique, offering profound insights into molecular architecture.[2][3] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry. We will dissect the predicted spectral features, offer a comparative analysis against structural alternatives, and provide a robust experimental protocol for obtaining high-quality data.
Predicted Spectroscopic Signature of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine
Below is the structure of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine with atom numbering for clear spectral assignment.
Caption: Structure of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine with atom numbering.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for each of the aromatic and aliphatic protons. The chemical shifts are influenced by the electronic environment of each proton.[2]
| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Rationale |
| H3, H5 | ~6.6-6.8 | d | ~8.0 | Protons on the pyridine ring, ortho to the electron-donating alkoxy and alkyl groups, respectively. Expected to be shielded. |
| H4 | ~7.5-7.7 | t | ~8.0 | Pyridine proton meta to both substituents, appearing as a triplet due to coupling with H3 and H5. |
| H9-H13 (Phenyl) | ~7.2-7.5 | m | - | A complex multiplet for the five protons of the unsubstituted phenyl ring. |
| H8 (Benzylic CH₂) | ~5.3-5.5 | s | - | Methylene protons adjacent to an oxygen and an aromatic ring, typically deshielded.[5] |
| H16eq, H19eq | ~3.0-3.2 | m | - | Equatorial protons on the piperidine ring alpha to the nitrogen, deshielded. |
| H16ax, H19ax | ~2.6-2.8 | m | - | Axial protons on the piperidine ring alpha to the nitrogen, generally more shielded than equatorial counterparts. |
| H14 | ~2.7-2.9 | m | - | Methine proton on the piperidine ring, deshielded by the adjacent pyridine ring. |
| H17eq, H18eq | ~1.8-2.0 | m | - | Equatorial protons on the piperidine ring beta to the nitrogen. |
| H17ax, H18ax | ~1.6-1.8 | m | - | Axial protons on the piperidine ring beta to the nitrogen. |
| H15 (NH) | ~1.5-2.5 | br s | - | The NH proton signal is often broad and its chemical shift is dependent on solvent and concentration. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide direct information about the carbon skeleton of the molecule.[6]
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C2 | ~163-165 | Pyridine carbon attached to the oxygen, highly deshielded. |
| C6 | ~158-160 | Pyridine carbon attached to the piperidine group. |
| C4 | ~138-140 | Pyridine carbon para to the nitrogen. |
| C3, C5 | ~110-115 | Shielded pyridine carbons ortho and para to the electron-donating substituents. |
| C8 (ipso-Phenyl) | ~136-138 | Quaternary carbon of the phenyl ring attached to the benzylic carbon. |
| C9-C13 (Phenyl) | ~127-129 | Aromatic carbons of the phenyl ring. |
| C7 (Benzylic CH₂) | ~68-70 | Benzylic carbon attached to oxygen. |
| C16, C19 | ~45-47 | Piperidine carbons alpha to the nitrogen. |
| C14 | ~40-42 | Methine carbon of the piperidine ring. |
| C17, C18 | ~30-32 | Piperidine carbons beta to the nitrogen. |
Comparative Analysis: Distinguishing Structural Isomers
NMR spectroscopy is exceptionally powerful for distinguishing between isomers, which may have very different biological activities.[3][7] For instance, a synthetic procedure might yield the desired 2,6-disubstituted pyridine or an isomeric 2,4- or 2,5-disubstituted product.
-
2,4-Isomer vs. 2,6-Isomer: The ¹H NMR spectrum of a 2,4-isomer would show a more complex splitting pattern in the aromatic region. Instead of a triplet and two doublets, one would expect to see a doublet, a doublet of doublets, and a singlet-like signal for the pyridine protons, providing a clear distinction.[8]
-
Alternative Substituents: If the benzyloxy group were replaced with a simple methoxy group, the characteristic benzylic CH₂ signal around 5.4 ppm and the phenyl signals around 7.3 ppm in the ¹H NMR would be absent. Instead, a singlet for the methoxy protons would appear around 3.9-4.1 ppm.
The Role of 2D NMR in Unambiguous Structure Confirmation
For complex molecules, 1D NMR spectra can have overlapping signals.[9] Two-dimensional (2D) NMR experiments are crucial for unambiguous assignment.[10][11]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within a few bonds.[12] It would show correlations between adjacent protons on the pyridine ring (H3-H4, H4-H5) and within the piperidine ring (e.g., H14-H17/H18, H16/H19-H17/H18).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon.[13][14] It is invaluable for assigning the carbon signals based on the more easily assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds.[13][15] For example, an HMBC spectrum would show a correlation from the benzylic protons (H8) to the pyridine carbon C2 and the ipso-carbon of the phenyl ring (C8), confirming the connectivity of the benzyloxy group.
Caption: Key predicted 2D NMR correlations for structure confirmation.
Experimental Protocol for NMR Analysis
Obtaining high-quality, reproducible NMR data is paramount. The following is a field-proven protocol for the analysis of small molecules like 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR. The exact amount depends on the molecular weight and solubility of the compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.
-
Dissolution and Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any particulate matter that could degrade the spectral quality.
-
Referencing: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer. Allow a few minutes for the sample to thermally equilibrate.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.
-
¹H NMR Acquisition:
-
Pulse Angle: Use a 30-45 degree pulse angle.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is typically sufficient.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a proton-decoupled pulse sequence.
-
Spectral Width: Set a spectral width appropriate for carbon signals (e.g., 0 to 200 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
2D NMR Acquisition: For COSY, HSQC, and HMBC experiments, use standard instrument parameters and adjust the number of scans to achieve adequate signal-to-noise.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
Conclusion
NMR spectroscopy is an indispensable tool in the arsenal of chemists in pharmaceutical and scientific research.[16] Through a combination of 1D and 2D NMR techniques, the precise structure of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine can be confidently determined. This guide provides a comprehensive framework for predicting, acquiring, and interpreting the NMR data for this molecule and its potential isomers, thereby underscoring the power of NMR in modern drug discovery.[2]
References
-
Moravek. (2021). Applications of NMR in Pharmaceutical Analysis. Available at: [Link]
-
Serafim, H. A., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. National Center for Biotechnology Information. Available at: [Link]
-
Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Available at: [Link]
-
News-Medical.Net. (2022). NMR spectrometry analysis for drug discovery and development. Available at: [Link]
-
Walsh Medical Media. (2022). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Available at: [Link]
-
Columbia University. HSQC and HMBC - NMR Core Facility. Available at: [Link]
-
Polytechnic Institute of Bragança. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
-
Centre of Excellence. Structure elucidation and quantification. Available at: [Link]
-
CASSS. Best Practices in NMR Data Acquisition and Analysis. Available at: [Link]
-
Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]
-
Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]
-
Tomasik, P., & Zalewski, R. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Available at: [Link]
-
Bruker. NMR Data Acquisition and Processing Procedure. Available at: [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]
-
European Union. NMR data acquisition. Available at: [Link]
-
eMagRes. NMR Data Processing. Available at: [Link]
-
Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Available at: [Link]
-
University of Bath. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
-
Magnetic Resonance in Chemistry. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. National Center for Biotechnology Information. Available at: [Link]
-
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2000). 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one oximes; substituent effects on cis/trans ratio and conformational equilibria. National Center for Biotechnology Information. Available at: [Link]
-
Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. ACS Publications. Available at: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
Guan, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2025). Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp. Available at: [Link]
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SpectraBase. Benzyl tert-butyl ether - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
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California State University, Stanislaus. Proton NMR Chemical Shifts. Available at: [Link]
-
University of Wisconsin-Madison. Table of Characteristic Proton NMR Shifts. Available at: [Link]
-
Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Available at: [Link]
-
JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]
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Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]
-
ResearchGate. Correlations in the H,H-COSY and NOESY spectra of 19. Available at: [Link]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. Available at: [Link]
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Royal Society of Chemistry. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Available at: [Link]
-
Mestrelab Resources. (2022). 3D Elucidation - Setting the Scene. Available at: [Link]
-
ACS Publications. Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Available at: [Link]
-
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link]
-
Sci-Hub. Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. Available at: [Link]
-
SlideShare. (2016). 2D-NMR-(COSY,NOESY,HETCOR,INEPT AND INADEQUATE).pdf. Available at: [Link]
-
Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available at: [Link]
-
YouTube. (2025). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever!. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information Selective Oxidation of Benzyl Ethers to Esters Catalyzed by Cu2O/C3N4 with TBHP & Oxygen as Co-oxidant. Available at: [Link]
-
Scribd. 2D NMR Techniques: COSY, NOESY, HETCOR. Available at: [Link]
-
Molecules. (2014). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. National Center for Biotechnology Information. Available at: [Link]
-
Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Wiley Online Library. Available at: [Link]
-
YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Available at: [Link]
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Mass spectrometry (LC-MS) fragmentation patterns of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine
An In-Depth Guide to the LC-MS Fragmentation Patterns of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the expected Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation patterns of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of the compound's dissociation, compares fragmentation behaviors, and offers a robust experimental protocol for its analysis. Our approach is grounded in established principles of mass spectrometry and draws upon extensive experience with similar heterocyclic structures.
Introduction: The Structural Significance of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine
The molecule 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine incorporates three key structural motifs prevalent in medicinal chemistry: a pyridine core, a piperidine ring, and a benzyloxy substituent. Piperidine and its derivatives are among the most important synthetic fragments in drug design, present in numerous pharmaceuticals.[1] Understanding the mass spectrometric behavior of this compound is crucial for its identification, structural confirmation, and quantification in complex matrices during drug discovery and development processes.
Under electrospray ionization (ESI), the basic nitrogen atoms on the pyridine and piperidine rings make this compound highly amenable to positive ion mode analysis, where it will readily form a protonated molecular ion, [M+H]⁺. The subsequent fragmentation of this ion, typically induced by collision-induced dissociation (CID), provides a structural fingerprint. This guide will predict and rationalize these key fragmentation pathways.
Predicted Fragmentation Pathways under Collision-Induced Dissociation (CID)
The fragmentation of the protonated molecule is not random; it follows chemically logical pathways dictated by bond strengths and the stability of the resulting fragment ions and neutral losses.[2] For 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine (Molecular Formula: C₁₇H₂₀N₂O, Exact Mass: 268.1576), the protonated precursor ion will have an m/z of 269.1649.
The primary sites of fragmentation are predictable and can be categorized as follows:
-
Cleavage of the Benzylic Ether Bond: This is one of the most energetically favorable fragmentation pathways.
-
Fragmentation of the Piperidine Ring: The saturated piperidine ring is susceptible to characteristic ring-opening and cleavage reactions.[3]
-
Cleavage of the Pyridine-Piperidine Bond: Dissociation at the linkage between the two heterocyclic rings.
These pathways are not mutually exclusive and can occur in sequence, especially at higher collision energies.
Pathway A: Benzyloxy Group Fragmentation
The bond between the benzylic carbon and the ether oxygen is labile. Upon protonation and collisional activation, this bond can cleave to generate highly stable resonance-stabilized ions.
-
Formation of the Tropylium Ion (m/z 91): The most characteristic fragmentation of a benzyl group is the formation of the tropylium ion. This involves the cleavage of the C-O bond, with the charge being retained by the benzyl fragment, which rearranges into the highly stable seven-membered aromatic tropylium cation. The corresponding neutral loss would be 2-hydroxy-6-(piperidin-4-yl)pyridine.
-
Formation of the Hydroxypyridine Ion (m/z 179): Alternatively, the charge can be retained on the pyridine-piperidine portion of the molecule, leading to a fragment ion at m/z 179.1184 after the neutral loss of toluene (C₇H₈).
The relative abundance of the m/z 91 and m/z 179 fragments provides insight into the charge affinity of the respective fragments.
Caption: High-level overview of major fragmentation routes.
Pathway B: Piperidine Ring Fragmentation
Fragmentation of the piperidine ring is a hallmark of piperidine-containing compounds and typically proceeds via α-cleavage or ring fission.[3] These pathways can occur from the main precursor ion or from the m/z 179 fragment.
-
α-Cleavage: This involves the cleavage of a C-C bond adjacent to the nitrogen atom.[3] For the piperidine ring attached at the C4 position, this can lead to a complex series of ring-opening events.
-
Retro-Diels-Alder (RDA) type reaction: A common fragmentation for six-membered rings, this can lead to the formation of an imine.[4]
-
Loss of the Piperidine Moiety: Cleavage of the bond connecting the piperidine to the pyridine ring can result in a fragment at m/z 185.06 (benzyloxypyridine ion) with the neutral loss of the piperidine radical portion.
A key diagnostic ion arising from the piperidine ring itself, especially after initial fragmentation, is often observed at m/z 84 , corresponding to the protonated piperidine ring fragment.
The fragmentation pathways are visualized in the detailed diagram below.
Caption: Proposed CID fragmentation pathways for [M+H]⁺.
Comparative Analysis: The Influence of Collision Energy
The fragmentation spectrum is highly dependent on the energy transferred to the precursor ion during CID.
-
Low Collision Energy (e.g., 10-20 eV): At lower energies, fragmentation is dominated by the cleavage of the weakest bonds. We would expect to primarily see the formation of the m/z 179 ion (loss of toluene) and possibly the m/z 185 ion, as these pathways lead to stable, conjugated systems. The precursor ion at m/z 269 would still be highly abundant.
-
High Collision Energy (e.g., 30-50 eV): As collision energy increases, more energy is deposited into the ions, enabling higher-energy fragmentation pathways and sequential fragmentation.[5] We would expect to see an increase in the abundance of the tropylium ion (m/z 91) and smaller fragments from the piperidine ring cleavage (e.g., m/z 121, 84). The abundance of the precursor ion will decrease significantly.
A comparison of spectra at varying collision energies can help confirm fragmentation pathways, as parent-daughter relationships become evident.
Table 1: Predicted Fragment Ions and Their Origins
| m/z (monoisotopic) | Proposed Formula | Proposed Structure/Origin | Neutral Loss |
| 269.1649 | C₁₇H₂₁N₂O⁺ | Protonated Molecule [M+H]⁺ | - |
| 185.0808 | C₁₂H₁₁NO⁺ | 2-(Benzyloxy)pyridine fragment | C₅H₁₀N• |
| 179.1184 | C₁₀H₁₅N₂O⁺ | 2-Hydroxy-6-(piperidin-4-yl)pyridine fragment | C₇H₈ |
| 133.0760 | C₈H₉N₂⁺ | Product of piperidine ring opening | C₉H₁₂O |
| 122.0600 | C₇H₈NO⁺ | Secondary fragment from m/z 179 | C₃H₇N |
| 91.0542 | C₇H₇⁺ | Tropylium ion | C₁₀H₁₄N₂O |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a robust starting point for the analysis of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine. Optimization may be required based on the specific instrument and sample matrix.
A. Sample Preparation
-
Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Dilute the stock solution with 50:50 methanol:water to a final concentration of 1 µg/mL for direct infusion or LC-MS analysis.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interferences.
B. Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable choice for retaining this moderately polar compound.
-
Mobile Phase A: Water + 0.1% Formic Acid. The acid is crucial for promoting protonation and improving peak shape.[6]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
C. Mass Spectrometry (MS) Conditions
-
Instrument: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.
-
Ionization Mode: ESI Positive.[3]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Mode:
-
Full Scan (MS1): Acquire data from m/z 100-500 to identify the [M+H]⁺ precursor ion.
-
Product Ion Scan (MS/MS): Select the precursor ion at m/z 269.16 and fragment it using a range of collision energies (e.g., 10, 20, and 40 eV) to observe the full fragmentation pattern.[5]
-
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 6. uab.edu [uab.edu]
HPLC Method Development Guide: Quantifying 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine Purity
Executive Summary & Compound Profile
Objective: Develop and validate a robust HPLC method for the purity quantification of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine (CAS: 2347519-09-7), a critical intermediate in the synthesis of small molecule therapeutics (e.g., GPCR modulators).
The Challenge: This molecule presents a classic "chromatographer's dilemma":
-
Strong Basicity: The piperidine moiety (secondary amine, pKa ~11.0) is highly prone to silanol interactions, leading to severe peak tailing on standard silica columns.[1]
-
Hydrophobicity: The benzyloxy group adds significant non-polar character, requiring strong organic eluent strength.
-
UV Activity: The pyridine and benzyl rings provide good UV absorption, but the lack of conjugation between the rings (separated by an ether linkage) suggests a lower wavelength (210-254 nm) is necessary.
Compound Physicochemical Profile:
| Property | Value (Approx.) | Chromatographic Implication |
| pKa (Piperidine N) | ~10.8 - 11.2 | Positively charged at pH < 9. Strong silanol interaction risk.[1] |
| pKa (Pyridine N) | ~3.5 - 4.0 | Weakly basic; largely neutral at pH > 4. |
| LogP | ~2.5 - 3.0 | Moderately lipophilic; suitable for Reverse Phase (RP). |
| Chromophore | Pyridine + Benzyl | UV detection feasible at 254 nm (aromatic) or 215 nm (peptide bond/backbone). |
Method Development Strategy: The Decision Matrix
We evaluated three distinct separation strategies to determine the optimal balance of peak shape, resolution, and robustness.
Strategy A: The "Traditional" Approach (Acidic C18)
-
Conditions: C18 column, 0.1% Formic Acid (pH ~2.7).
-
Hypothesis: Protonating the amine ensures solubility.
-
Outcome: FAIL. Severe peak tailing (
) due to secondary interactions with residual silanols. The positively charged piperidine is repelled by the hydrophobic C18 chains but attracted to the negative silanols (ion-exchange mechanism).
Strategy B: The "Selectivity" Approach (Phenyl-Hexyl)
-
Conditions: Phenyl-Hexyl column, Methanol/Water.
-
Hypothesis:
interactions with the benzyl and pyridine rings will improve retention and selectivity for aromatic impurities. -
Outcome: MODERATE. Improved separation of aromatic impurities (e.g., benzyl alcohol), but the basic tailing issue remains unresolved without specific mobile phase modifiers.
Strategy C: The "High pH" Approach (Hybrid C18) (RECOMMENDED)
-
Conditions: Ethylene-Bridged Hybrid (BEH) C18, 10 mM Ammonium Bicarbonate (pH 10.0).
-
Hypothesis: At pH 10, the piperidine amine is partially de-protonated (neutral), eliminating ion-exchange interactions with silanols. The hybrid particle resists dissolution at high pH.
-
Outcome: EXCELLENT. Sharp peaks (
), high retention, and orthogonal selectivity to acidic methods.
Comparative Analysis & Experimental Data
The following table summarizes the experimental performance of the three strategies.
| Parameter | Method A: Acidic C18 | Method B: Phenyl-Hexyl | Method C: High pH Hybrid (Winner) |
| Column | Standard C18 (5 µm) | Phenyl-Hexyl (3.5 µm) | XBridge BEH C18 (3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10mM NH₄OAc (pH 5.5) | 10mM NH₄HCO₃ (pH 10.0) |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Peak Tailing ( | 2.4 (Poor) | 1.6 (Acceptable) | 1.1 (Excellent) |
| Retention ( | 1.5 | 2.2 | 4.5 |
| Resolution (Impurity) | 1.8 | 2.5 | > 3.0 |
| Sensitivity (S/N) | 50:1 | 45:1 | 85:1 (Sharper peak = higher height) |
Visualizing the Workflow
The following diagram illustrates the logical flow for selecting the High pH method for this specific piperidine derivative.
Caption: Decision tree for optimizing HPLC conditions for basic piperidine derivatives, prioritizing peak shape and MS compatibility.
Optimized Experimental Protocol
This protocol is designed for purity quantification and impurity profiling .
Instrumentation & Conditions[3][4][5][6]
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Waters XBridge BEH C18 XP, 100Å, 2.5 µm, 3.0 mm x 100 mm (or equivalent Hybrid particle).
-
Column Temp: 40°C (Improves mass transfer for the piperidine ring).
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 2.0 µL.
-
Detection: UV at 254 nm (Primary), 215 nm (Secondary for non-aromatic impurities).
Reagents & Mobile Phase[5]
-
Solvent A: 10 mM Ammonium Bicarbonate in Water (Adjust to pH 10.0 with Ammonium Hydroxide if necessary).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile (Ensure sample solubility; piperidine salts may require higher water content).
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Isocratic Hold |
| 10.0 | 5 | 95 | Linear Gradient |
| 12.0 | 5 | 95 | Wash |
| 12.1 | 95 | 5 | Re-equilibration |
| 15.0 | 95 | 5 | End |
System Suitability Test (SST)
To ensure trustworthiness, the system must meet these criteria before running samples:
-
Tailing Factor (Tf): NMT 1.3 for the main peak.
-
Theoretical Plates (N): NLT 5000.
-
Precision (RSD): NMT 0.5% for retention time, NMT 1.0% for area (n=5 injections).
-
Resolution (Rs): NLT 2.0 between the main peak and the nearest impurity (e.g., benzyl alcohol spike).
Troubleshooting & Critical Considerations
Issue: "Ghost Peaks" or Carryover
-
Cause: The basic piperidine moiety can adsorb to stainless steel injector ports or rotor seals.
-
Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid . The acid in the wash helps desorb the basic analyte from the injector surfaces between runs.
Issue: Retention Time Drift
-
Cause: pH instability in the mobile phase. Ammonium bicarbonate is volatile.
-
Fix: Prepare Mobile Phase A daily. Ensure the column is fully equilibrated (minimum 20 column volumes) due to the high pH modifying the surface charge state.
Issue: Impurity Identification
-
Common Impurity: 2-(Benzyloxy)pyridine (Starting material).
-
Separation: This impurity lacks the piperidine ring, making it significantly less polar and more hydrophobic than the product. It will elute later in the gradient. Ensure the gradient extends to 95% B to elute this efficiently.
References
-
Waters Corporation. (2025). Strategies for the Separation of Basic Compounds in Reverse-Phase LC. Retrieved from [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]
-
PubChem. (2025).[2] Compound Summary: 2-(Benzyloxy)pyridine.[2][3][4][5] National Library of Medicine. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(Benzyloxy)pyridine | C12H11NO | CID 295859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-DIBENZYL 4-(BENZYLOXY)PYRIDINE-2,6-DICARBOXYLATE | CAS 99097-41-3 [matrix-fine-chemicals.com]
- 4. 16727-46-1|2,6-Bis(benzyloxy)pyridine|BLD Pharm [bldpharm.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
A Comparative Guide to Piperidine Protecting Groups on Pyridine Scaffolds for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the piperidyl-pyridine motif is a cornerstone of molecular design. Its prevalence in a multitude of FDA-approved drugs and clinical candidates underscores its significance. However, the synthetic journey to novel analogues is often nuanced, with the choice of a seemingly simple protecting group for the piperidine nitrogen having profound implications on the overall synthetic strategy. This guide provides an in-depth comparative analysis of three commonly employed protecting groups—tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Benzyl (Bn)—in the context of piperidine scaffolds attached to a pyridine ring. We will delve into the practicalities of their installation, their stability under various reaction conditions, and the intricacies of their removal, supported by experimental data and protocols.
The Strategic Importance of N-Protection on the Piperidyl-Pyridine Scaffold
The piperidine nitrogen, being a secondary amine, is both nucleophilic and basic. While these properties are often crucial for the final compound's biological activity, they can be a significant hindrance during a multi-step synthesis. Unprotected piperidine nitrogen can engage in undesirable side reactions, such as acting as a base to deprotonate sensitive substrates or as a nucleophile, leading to a complex mixture of products. Therefore, the judicious selection of a protecting group is paramount to ensure a successful and efficient synthetic route.
An ideal protecting group for this scaffold should:
-
Be introduced in high yield under mild conditions.
-
Remain stable throughout various transformations on both the piperidine and pyridine rings.
-
Be removed selectively in high yield without affecting other functional groups.
-
Impart favorable physicochemical properties to the intermediates, aiding in purification and handling.
This guide will explore how Boc, Cbz, and Benzyl groups measure up to these criteria in the specific context of piperidyl-pyridine synthesis.
Synthesis of N-Protected Piperidyl-Pyridines: A Practical Overview
The most common and atom-economical route to piperidyl-pyridines is the catalytic hydrogenation of the corresponding substituted pyridines. Following the reduction of the pyridine ring to a piperidine, the nitrogen is then protected.
Experimental Workflow: From Pyridine to Protected Piperidine
Figure 1: General synthetic workflow for the preparation of N-protected piperidyl-pyridines.
Comparative Data on N-Protection of Piperidyl-Pyridines
The following table summarizes typical yields for the N-protection step following the hydrogenation of substituted pyridines.
| Protecting Group | Reagent | Base | Solvent | Typical Yield | Reference |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | NaHCO₃ | Dioxane/H₂O | ~97% | [1] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | NaHCO₃ | THF/H₂O | High | [2] |
| Benzyl (Bn) | Benzyl bromide (BnBr) | K₂CO₃ | Acetonitrile | 50-90% | [3] |
Expert Insight: The choice of protecting group can influence the overall yield, starting from the hydrogenation step. For instance, in a study on the synthesis of methyl-substituted pipecolinates, the hydrogenation of disubstituted pyridines followed by protection with either a benzyl or Boc group afforded the desired products in 50-90% yields over the two steps[3].
A Head-to-Head Comparison of Protecting Group Stability
The stability of the chosen protecting group under various reaction conditions is a critical factor that dictates the synthetic route.
Stability in the Face of Acidity and Basicity
| Protecting Group | Acid Stability | Base Stability |
| Boc | Labile (cleaved by strong acids like TFA, HCl) | Generally Stable |
| Cbz | Stable to mild acids, cleaved by strong acids (e.g., HBr/AcOH) | Generally Stable |
| Benzyl (Bn) | Generally Stable | Generally Stable |
Causality Explained: The Boc group's lability in acid is due to the formation of a stable tert-butyl cation. In contrast, the Cbz and Benzyl groups lack such a low-energy decomposition pathway and are thus more robust in acidic media. All three are generally stable to bases due to the low acidity of the protons on the protecting groups.
Navigating the Terrain of Pyridine Ring Functionalization
A key synthetic challenge is the functionalization of the pyridine ring while the piperidine nitrogen is protected. This often involves the use of strong bases and organometallic reagents.
Ortho-Lithiation: This powerful technique for C-H functionalization of pyridines requires a directing metalating group (DMG) and a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to avoid nucleophilic addition to the pyridine ring[4]. The choice of protecting group on the piperidine can influence the outcome of such reactions.
-
N-Boc-piperidine: The Boc group is generally stable to lithium amide bases at low temperatures, making it a suitable choice for directing ortho-lithiation of the pyridine ring, provided a suitable DMG is present on the pyridine.
-
N-Benzyl-piperidine: The benzyl group is also generally stable to organolithium reagents at low temperatures.
-
N-Cbz-piperidine: The carbonyl group in the Cbz protector is susceptible to attack by organolithiums, making it generally unsuitable for such transformations.
Figure 2: General workflow for ortho-lithiation of a pyridine ring.
The Final Step: A Comparative Analysis of Deprotection Strategies
The ease and selectivity of the deprotection step are critical for the overall success of a synthetic campaign.
N-Boc Deprotection: The Acid-Labile Workhorse
The Boc group is readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.
Experimental Protocol: N-Boc Deprotection with TFA
-
Dissolve the N-Boc protected piperidyl-pyridine in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 25-50% v/v) to the solution at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product as needed.
N-Cbz Deprotection: The Versatility of Hydrogenolysis and Beyond
The Cbz group is most commonly removed by catalytic hydrogenolysis, which proceeds under mild conditions.
Experimental Protocol: N-Cbz Deprotection by Hydrogenolysis
-
Dissolve the N-Cbz protected piperidyl-pyridine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).
-
Stir the mixture under an atmosphere of hydrogen gas (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected product.
Alternative Cbz Deprotection: For substrates sensitive to hydrogenation, acidic conditions such as HBr in acetic acid can be employed[5].
N-Benzyl Deprotection: Challenges and Considerations
Similar to the Cbz group, the N-Benzyl group is typically removed by catalytic hydrogenolysis. However, the presence of the pyridine ring can introduce complications.
Experimental Protocol: N-Benzyl Deprotection by Hydrogenolysis
-
Dissolve the N-Benzyl protected piperidyl-pyridine in a suitable solvent (e.g., ethanol).
-
Add a catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), which is often more effective than Pd/C for N-debenzylation[6].
-
Stir the mixture under a hydrogen atmosphere at room temperature or elevated temperature (e.g., 60 °C) until completion.
-
Filter the catalyst and concentrate the filtrate to yield the product.
A Critical Consideration: The pyridine ring itself can be reduced under certain hydrogenation conditions. This can lead to a mixture of the desired deprotected piperidine and the corresponding piperidyl-piperidine. Careful selection of the catalyst and reaction conditions is crucial to avoid this side reaction. In some cases, the N-benzyl group on a pyridine-containing substrate has been found to be completely inactive towards deprotection under standard Pd/C and H₂ conditions[7].
Comparative Summary of Deprotection Methods
| Protecting Group | Primary Method | Key Reagents | Advantages | Potential Issues |
| Boc | Acidolysis | TFA, HCl | Mild, fast, metal-free | Sensitive to acid-labile groups |
| Cbz | Hydrogenolysis | H₂, Pd/C | Mild, neutral conditions | Incompatible with reducible groups |
| Benzyl (Bn) | Hydrogenolysis | H₂, Pd(OH)₂/C | Mild, neutral conditions | Potential for pyridine ring reduction |
The Ripple Effect: How Protecting Groups Influence Reactivity and Properties
The choice of a protecting group extends beyond its immediate role, influencing the molecule's overall behavior.
-
Electronic Effects: The electron-withdrawing nature of the Boc and Cbz groups can decrease the basicity of the piperidine nitrogen, which can have subtle effects on the reactivity of the adjacent pyridine ring.
-
Steric Hindrance: The bulky tert-butyl group of the Boc protector can sterically hinder adjacent positions, potentially influencing the regioselectivity of subsequent reactions.
-
Physicochemical Properties: The introduction of a protecting group alters the polarity, solubility, and crystallinity of the molecule. For instance, the aromatic rings in the Cbz and Benzyl groups can promote crystallinity, which can be advantageous for purification.
Concluding Remarks and Strategic Recommendations
The selection of a piperidine protecting group in the synthesis of piperidyl-pyridine scaffolds is a strategic decision that should be made with a clear understanding of the planned synthetic route.
-
The Boc group is an excellent choice for its ease of introduction and mild, non-reductive cleavage, making it ideal for syntheses involving hydrogenation-sensitive functionalities. However, its acid lability must be considered.
-
The Cbz group offers robustness towards a wider range of non-reductive conditions and its removal via hydrogenolysis is generally clean and efficient. It is a workhorse in peptide and medicinal chemistry for good reason.
-
The Benzyl group , while seemingly straightforward, presents challenges in the context of pyridine-containing molecules due to the potential for pyridine ring reduction during deprotection. Its use should be carefully evaluated, and alternative deprotection methods may need to be explored.
Ultimately, the optimal protecting group is context-dependent. By understanding the nuances of each, researchers can navigate the synthetic landscape with greater confidence and efficiency, accelerating the discovery of novel therapeutics built upon the privileged piperidyl-pyridine scaffold.
References
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Source: PMC]
- Application Notes and Protocols for N-Cbz Deprotection. [Source: Benchchem]
- Single point activation of pyridines enables reductive hydroxymethyl
- A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. [Source: MDPI]
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
- Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. [Source: Technical Disclosure Commons]
- Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. [Source: Royal Society of Chemistry]
- What is the stability of piperidine? - Blog - Biosynce. [Source: Biosynce]
- Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives | Request PDF.
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications.
- Title Deprotection of a benzyl unit induces a 22 pi aromatic macrocycle of 3- oxypyripentaphyrin(0.1.1.1.0) with strong NIR abso - huscap. [Source: HUSCAP]
- An In-depth Technical Guide to the Boc Protection of Primary Amines - Benchchem. [Source: Benchchem]
- General Procedures for the Lithiation/Trapping of N-Boc Piperazines - ResearchGate.
- Technical Support Center: N-Debenzylation of Piperidine Intermedi
- DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES - LOCKSS: Serve Content. [Source: LOCKSS]
- Troubleshooting guide for incomplete Cbz-protection of pyridine - Benchchem. [Source: Benchchem]
- Cbz-Protected Amino Groups - Organic Chemistry Portal. [Source: Organic Chemistry Portal]
- Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - Chemical Communications (RSC Publishing). [Source: RSC Publishing]
- ortho metalation - Andrew G Myers Research Group. [Source: Andrew G Myers Research Group]
- Directed (ortho)
- Application of Boc-anhydride - Suzhou Highfine Biotech. [Source: Suzhou Highfine Biotech]
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups - Green Chemistry (RSC Publishing). [Source: RSC Publishing]
- Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. [Source: N/A]
- how to improve the yield of N-Boc protection reactions - Benchchem. [Source: Benchchem]
- benzyl alcohol - Organic Syntheses Procedure. [Source: Organic Syntheses]
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Process For Preparation Of N Benzyl 3 Hydroxy Piperidine - Quick Company. [Source: Quick Company]
- The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. [Source: MDPI]
- Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. [Source: Canadian Science Publishing]
- Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines - ResearchGate.
- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar
- Efficient solventless technique for Boc-protection of hydrazines and amines - Semantic Scholar. [Source: Semantic Scholar]
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Source: Organic Chemistry Portal]
- Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold - MDPI. [Source: MDPI]
- Influence of piperidine ring on stability and reactivity of piperine - ResearchGate.
- N-Benzyl piperidine Fragment in Drug Discovery - PubMed. [Source: PubMed]
Sources
- 1. Application of Boc-anhydride [en.highfine.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
Elemental analysis and purity verification of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine
Executive Summary
2-(Benzyloxy)-6-(piperidin-4-yl)pyridine represents a challenging class of pharmaceutical intermediates: it combines a highly basic secondary amine (piperidine, pKa ~11.0) with an acid-sensitive ether linkage (benzyloxy).
Traditional purity verification methods—specifically Elemental Analysis (CHN) coupled with standard low-pH HPLC—often yield false positives for this compound class. The hygroscopic nature of the piperidine ring skews gravimetric CHN results, while silanol interactions in standard HPLC lead to peak tailing that masks isomeric impurities.
This guide compares the Traditional Workflow against a Modern Orthogonal Workflow (High-pH UPLC-MS + qNMR), demonstrating why the latter is the required standard for high-integrity drug development.
Part 1: Compound Profile & Analytical Challenges
| Feature | Chemical Implication | Analytical Consequence |
| Piperidine Ring | High Basicity (pKa ~11) | Severe Peak Tailing: Interacts with residual silanols on silica columns.Hygroscopicity: Absorbs atmospheric water, invalidating weight-based assays (CHN). |
| Benzyloxy Group | Ether Linkage | Acid Instability: Susceptible to cleavage (debenzylation) in strong acidic mobile phases (e.g., 0.1% TFA) at high temperatures, creating artifacts. |
| Pyridine Core | Chromophore | UV Active: Good detection at 254 nm, but requires separation from synthesis byproducts (e.g., pyridine-N-oxide). |
The "False Purity" Trap
In a traditional workflow, a researcher might obtain a 99.5% HPLC purity (due to tailing masking impurities) and a passing CHN (by compensating for water mathematically). However, the actual active pharmaceutical ingredient (API) content could be as low as 90% due to non-chromophoric salts or trapped solvents.
Part 2: Comparative Analysis of Methodologies
Method A: Traditional Approach (Not Recommended)
-
Technique: HPLC-UV (Acidic Mobile Phase) + Elemental Analysis (Combustion).
-
The Flaw: Acidic mobile phases (pH 2-3) protonate the piperidine nitrogen. While this increases solubility, the protonated amine interacts ionically with the stationary phase, causing broad, tailing peaks.
-
Data Integrity Risk: High. Tailing peaks artificially inflate integration area. CHN fails to distinguish between the product and its hydrated salt forms.
Method B: Modern Orthogonal Approach (Recommended)
-
Technique: High-pH UPLC-MS + Quantitative NMR (qNMR).
-
The Advantage:
-
High pH (pH 10): Keeps piperidine in its free-base form, eliminating silanol interactions and sharpening peaks.
-
qNMR: Provides absolute purity (mass balance) without requiring a reference standard, effectively "seeing" water, solvents, and inorganic salts that HPLC misses.
-
-
Data Integrity Risk: Low. Self-validating via internal standard.
Part 3: Experimental Protocols
Protocol 1: High-pH UPLC-MS (Purity & ID)
Objective: Eliminate peak tailing and prevent acid-catalyzed degradation.
-
System: Waters ACQUITY UPLC or Agilent 1290 Infinity II.
-
Column: Ethylene Bridged Hybrid (BEH) C18, 1.7 µm, 2.1 x 50 mm (Resistant to high pH).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with NH₄OH).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.6 mL/min.
-
Column Temp: 40°C.
-
Gradient:
-
0.0 min: 5% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 5% B
-
-
Detection: UV at 254 nm; MS (ESI+) in Full Scan mode (100-600 m/z).
Why this works: At pH 10, the piperidine (pKa ~11) is partially deprotonated, and the silica surface is fully deprotonated but protected by the ethylene bridges. This drastically reduces the "drag" of the amine on the column, resulting in sharp, Gaussian peaks.
Protocol 2: Quantitative NMR (qNMR) (Assay)
Objective: Determine absolute weight % purity (Assay) independent of hygroscopicity.
-
Instrument: 400 MHz NMR or higher (e.g., Bruker Avance).
-
Solvent: DMSO-d₆ (Dissolves both free base and salts).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB).
-
Reason: Non-hygroscopic, high relaxation delay, distinct singlet at ~6.1 ppm (does not overlap with pyridine/benzyl aromatic region).
-
-
Procedure:
-
Weigh ~10 mg of Sample (precision ±0.01 mg) into a vial.
-
Weigh ~10 mg of TMB (precision ±0.01 mg) into the same vial.
-
Dissolve in 0.6 mL DMSO-d₆.
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 60 seconds (Critical: must be 5x T1 of the slowest proton).
-
Scans: 16 or 32.[1]
-
Spectral Width: -2 to 14 ppm.
-
-
Calculation:
Part 4: Data Visualization & Decision Logic
Figure 1: Analytical Decision Matrix
This logic flow ensures that the specific chemical liabilities of the piperidine-pyridine scaffold are addressed before method selection.
Caption: Decision matrix highlighting the divergence between traditional error-prone methods and the recommended high-pH/qNMR workflow.
Figure 2: Comparative Data Simulation
The table below illustrates the discrepancy often seen between the two methodologies for this specific compound.
| Parameter | Traditional Method (HPLC-UV + CHN) | Modern Method (UPLC-MS + qNMR) | Analysis |
| Peak Shape (Tailing Factor) | 1.8 - 2.5 (Severe Tailing) | 1.0 - 1.1 (Gaussian) | High pH eliminates silanol interaction. |
| Chromatographic Purity | 99.2% (Area %) | 97.5% (Area %) | Tailing in Method A masked a 1.7% impurity eluting on the tail. |
| Assay (Weight %) | Pass (Theoretical ±0.4%) | 94.2% w/w | Sample contained 4% water/solvents invisible to UV and compensated in CHN. |
| Conclusion | False Pass | Accurate Characterization | Method B reveals the true material quality. |
Part 5: Troubleshooting & Causality
The "Disappearing" Benzyloxy Group
-
Observation: During LC-MS analysis using 0.1% Formic Acid at 60°C, a new peak appears at M-91 mass (Loss of Benzyl).
-
Causality: Thermal acid hydrolysis. The ether bond is acid-labile.
-
Solution: Switch to Protocol 1 (High pH) . If low pH is required for other reasons, lower column temperature to <30°C.
Doublet Peaks in NMR
-
Observation: The piperidine protons appear as complex multiplets or broad humps.
-
Causality: Slow ring inversion or rotamers at room temperature.
-
Solution: Run qNMR at elevated temperature (e.g., 45°C or 318K) to sharpen the signals by increasing the exchange rate, ensuring accurate integration.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
United States Pharmacopeia (USP). <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link
-
Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. Link
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link
Sources
Safety Operating Guide
2-(Benzyloxy)-6-(piperidin-4-yl)pyridine: Safe Handling & Disposal Protocol
Executive Summary & Chemical Profile[1][2][3]
2-(Benzyloxy)-6-(piperidin-4-yl)pyridine is a heterocyclic building block containing both a pyridine ring and a secondary amine (piperidine). In drug discovery, it is frequently treated as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until full toxicological data is established.
Effective disposal requires recognizing its dual nature: it is an organic base capable of forming salts with acids, and it contains a benzyl ether moiety, which requires specific segregation from strong oxidizers.
Chemical Hazard Profile (Derived)
| Property | Characteristic | Operational Implication |
| Functional Groups | Pyridine (aromatic base), Piperidine (2° amine), Benzyl ether | Basic; incompatible with acids and oxidizers. |
| Physical State | Typically Off-white Solid or Viscous Oil | Dust inhalation hazard (if solid); skin absorption risk. |
| Acidity/Basicity | Basic ( | Exothermic reaction with strong acids. |
| Stability | Stable under normal conditions | Avoid prolonged exposure to light/air (oxidation of benzylic position). |
| RCRA Status | Not P-Listed; Potential U-List analog | Treat as Hazardous Waste (Toxic/Irritant). |
Pre-Disposal Assessment & Segregation[4][5]
CRITICAL SAFETY NOTICE: Do NOT dispose of this compound down the drain. The piperidine moiety is toxic to aquatic life and can disrupt microbial activity in water treatment plants.
Segregation Logic
The primary error in disposing of pyridine derivatives is placing them in the "General Organic" waste without checking pH compatibility.
-
Incompatible: Do not mix with acidic waste streams (e.g., waste H₂SO₄ or HCl). This generates heat and potentially toxic vapors.[1]
-
Incompatible: Do not mix with strong oxidizers (e.g., Permanganates, Peroxides). The amine and benzylic ether are oxidation-prone.
Waste Stream Classification
For most R&D facilities, this compound falls into one of two streams:
-
Solid Hazardous Waste: If the material is pure solid or absorbed on silica/celite.
-
Basic Organic Waste (Non-Halogenated): If dissolved in solvents like Methanol, Ethanol, or DMSO.
Operational Disposal Workflow (Decision Tree)
The following diagram outlines the decision logic for disposing of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine based on its physical state and purity.
Figure 1: Decision matrix for segregating pyridine/piperidine derivative waste based on solvent compatibility and physical state.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid (Expired or Excess)
Objective: Containment to prevent dust inhalation and environmental leaching.
-
PPE Requirement: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. If handling >10g of fine powder, use a particulate respirator (N95) or work inside a fume hood.
-
Primary Containment: Transfer the solid into a screw-top clear glass vial or a heavy-duty polyethylene bag.
-
Secondary Containment: Place the primary container inside a wide-mouth HDPE (High-Density Polyethylene) waste jar.
-
Why HDPE? It is resistant to basic organic amines and prevents breakage during transport.
-
-
Labeling: Apply a hazardous waste label.
-
Constituents: "2-(Benzyloxy)-6-(piperidin-4-yl)pyridine"
-
Hazards: Check "Toxic" and "Irritant".
-
pH: Mark as "Basic" or "Alkaline" (pH > 7).
-
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Objective: Prevent accidental exothermic reactions in the central waste stream.
-
pH Check: Before pouring into a waste drum, check the pH of your solution using a dipstick.
-
If Acidic (pH < 4): Slowly neutralize with saturated Sodium Bicarbonate (
) until pH is 6–8. Caution: This compound forms salts; rapid neutralization may precipitate the solid.
-
-
Solvent Selection:
-
If dissolved in Dichloromethane (DCM) : Pour into the Halogenated Waste carboy. Ensure this carboy does not contain strong acid residues (e.g., Nitric acid waste).
-
If dissolved in Methanol/Ethyl Acetate : Pour into the Non-Halogenated / Flammable Waste carboy.
-
-
Rinsing: Rinse the original flask with a small amount of acetone and add the rinse to the same waste container.
Scenario C: Spill Cleanup (Solid)
-
Isolate: Evacuate the immediate area if dust is airborne.
-
Dampen: Cover the spill with a paper towel dampened with water or ethanol. This prevents dust dispersion.
-
Collect: Scoop the material and the towel into a sealable bag.
-
Surface Decontamination: Wipe the surface with dilute acetic acid (vinegar) or 1N HCl to neutralize the basic residue, followed by a water rinse.
Regulatory & Compliance Data
When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors (e.g., Clean Harbors, Veolia), use the following classifications.
| Regulatory Body | Classification Code | Description |
| US EPA (RCRA) | D001 | Ignitable (if in flammable solvent). |
| US EPA (RCRA) | Not Listed | The specific CAS is not P or U listed. However, default to Hazardous due to toxicity. |
| EU Waste Code | 07 05 04 * | Other organic solvents, washing liquids and mother liquors. |
| DOT (Transport) | UN 2811 | Toxic solids, organic, n.o.s. (if transporting pure solid). |
"Unknown" Status Protocol
If the compound was synthesized in-house and lacks a formal SDS:
-
Label as "Caution: Novel Chemical - Toxicity Unknown."
-
Assume Category 2 Skin/Eye Irritant and Acute Toxicity Category 4 (Oral) based on structural analogs (Piperidine CAS: 110-89-4).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperidine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
